SB-657510
描述
Structure
3D Structure
属性
IUPAC Name |
2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCZCINJGIRLCD-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474960-44-6 | |
| Record name | SB 657510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474960446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxy-benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SB-657510
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-657510 is a potent and selective non-peptide antagonist of the urotensin-II (UT) receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor identified to date and is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and cell proliferation. This compound exerts its pharmacological effects by competitively binding to the UT receptor, thereby blocking the downstream signaling cascades initiated by urotensin-II. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, impact on intracellular signaling, and functional consequences in cellular and tissue-based assays. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.
Core Mechanism of Action: Urotensin-II Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). By binding to the UT receptor, this compound prevents the binding of the endogenous ligand, urotensin-II (U-II), and consequently inhibits its biological effects.
Binding Affinity and Kinetics
This compound has been extensively characterized as a high-affinity ligand for the UT receptor across multiple species. It is also utilized as a radioligand ([³H]this compound) for receptor binding studies due to its favorable kinetic properties.
Table 1: Binding Affinity of this compound and Related Compounds for the Urotensin-II Receptor
| Compound | Species | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Monkey | Recombinant HEK293 cells | Saturation Binding ([³H]this compound) | K D | 2.6 ± 0.4 | [1] |
| SB-706375 | Monkey | Recombinant HEK293 cells | Competition Binding ([³H]this compound) | K i | 4.6 ± 1.4 | [1] |
| Human U-II | Monkey | Recombinant HEK293 cells | Competition Binding ([³H]this compound) | K i | 17.6 ± 5.4 | [1] |
| SB-706375 | Human | Recombinant HEK293 cells | Competition Binding ([¹²⁵I]hU-II) | K i | 4.7 ± 1.5 | [1] |
| SB-706375 | Rat | Recombinant HEK293 cells | Competition Binding ([¹²⁵I]hU-II) | K i | 20.7 ± 3.6 | [1] |
| SB-706375 | Cat | Recombinant HEK293 cells | Competition Binding ([¹²⁵I]hU-II) | K i | 11.8 ± 2.1 | [1] |
| SB-706375 | Mouse | Recombinant HEK293 cells | Competition Binding ([¹²⁵I]hU-II) | K i | 15.3 ± 2.9 | [1] |
Table 2: Receptor Density (Bmax) from Saturation Binding Studies
| Radioligand | Species | Receptor Source | Bmax (pmol/mg protein) | Reference |
| [³H]this compound | Monkey | Recombinant HEK293 cells | 0.86 ± 0.12 | [1] |
Functional Antagonism
This compound effectively blocks U-II-induced functional responses in various in vitro systems. This includes the inhibition of intracellular calcium mobilization and the antagonism of vasoconstriction in isolated arterial preparations.
Table 3: Functional Inhibitory Activity of this compound and Analogs
| Compound | Assay | Tissue/Cell Type | Parameter | Value | Reference |
| This compound | U-II-induced Intracellular Ca²⁺ Mobilization | HEK293 cells expressing human UT receptor | IC₅₀ | 180 nM | |
| SB-706375 | U-II-induced Intracellular Ca²⁺ Mobilization | HEK293-UT receptor cells | pK b | 7.29–8.00 | [1] |
| SB-706375 | U-II-induced Contraction | Rat isolated aorta | pK b | 7.47 | [1] |
| This compound | U-II-induced Contraction | Isolated mammalian arteries and aortae | EC₅₀ | 50 - 189 nM |
Signaling Pathways Modulated by this compound
The UT receptor primarily couples to the Gαq subunit of heterotrimeric G proteins. Activation of the UT receptor by U-II initiates a signaling cascade that is effectively blocked by this compound.
Inhibition of Gαq-Mediated Signaling
U-II binding to the UT receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This rapid increase in cytosolic Ca²⁺ is a key event in mediating the physiological responses to U-II, such as smooth muscle contraction. This compound, by preventing U-II binding, inhibits this entire cascade.
References
SB-657510: A Technical Guide to its Urotensin-II Receptor Antagonist Activity
This in-depth technical guide provides a comprehensive overview of the pharmacological activity of SB-657510, a selective antagonist of the urotensin-II (U-II) receptor (UT). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes.
Core Compound Activity
This compound is a non-peptide small molecule that demonstrates high affinity and selective antagonism for the urotensin-II receptor across multiple species. Its activity has been characterized through a variety of in vitro and in vivo studies, establishing it as a valuable tool for investigating the physiological and pathological roles of the urotensin-II system.
Data Presentation
The quantitative data for this compound's antagonist activity is summarized in the tables below for ease of comparison.
Table 1: Receptor Binding Affinity of this compound
| Species | Receptor Type | Assay Type | Radioligand | Kᵢ (nM) |
| Human | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 61[1][2][3] |
| Monkey | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 17[1][2][3] |
| Cat | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 30[1][2][3] |
| Rat | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 65[1][2][3] |
| Mouse | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 56[1][2][3] |
| Monkey | Recombinant UT | Saturation Binding | [³H]this compound | KD ~2 |
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Species/Cell Line | Measured Effect | IC₅₀ (nM) | EC₅₀ (nM) | pKₑ |
| Intracellular Ca²⁺ Mobilization | HEK293-UT cells | Inhibition of U-II-induced Ca²⁺ release | 180[3][4] | 7.29-8.00 | |
| Vascular Contraction | Rat isolated aorta | Antagonism of U-II-induced contraction | 50 - 189[3][4] | 7.47 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Competition Binding Assay
This protocol outlines the procedure for determining the binding affinity (Kᵢ) of this compound for the urotensin-II receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the recombinant urotensin-II receptor (HEK293-UT) are harvested.
-
Cells are homogenized in a cold buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, 0.1 mg/ml bacitracin, pH 7.4). Protein concentration is determined using a standard protein assay.
2. Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radioligand (e.g., [¹²⁵I]hU-II or [³H]this compound).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled urotensin-II (e.g., 1 µM).
-
Cell membrane preparation (10-15 µg of protein).
-
-
The total reaction volume is typically 200 µl.
3. Incubation:
-
The plate is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]
4. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
5. Detection and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to fit a one-site competition curve.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of this compound's ability to inhibit urotensin-II-induced intracellular calcium release.
1. Cell Preparation:
-
HEK293 cells stably expressing the urotensin-II receptor are seeded into a 96-well, black-walled, clear-bottom plate and cultured to confluency.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs-HEPES buffer) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be de-esterified into its active form.
3. Cell Washing:
-
After incubation, the cells are washed twice with the buffer to remove any extracellular dye.
4. Compound Addition:
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
5. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorometric imaging plate reader (FLIPR) or a suitable fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
A specific concentration of the agonist, urotensin-II, is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
6. Data Analysis:
-
The peak fluorescence response following agonist addition is determined for each well.
-
The data is normalized to the response of the vehicle-treated control.
-
A dose-response curve is generated by plotting the percentage of inhibition against the concentration of this compound.
-
The IC₅₀ value is calculated from this curve, representing the concentration of this compound that causes 50% inhibition of the urotensin-II-induced calcium mobilization.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.
Urotensin-II Receptor Signaling Pathway
Caption: Urotensin-II signaling and this compound antagonism.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for in vitro characterization of this compound.
References
- 1. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SB 657510 | CAS 474960-44-6 | SB657510 | Tocris Bioscience [tocris.com]
- 4. SB 657510 (474960-44-6) for sale [vulcanchem.com]
- 5. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of SB-657510: A Technical Guide to the Urotensin-II Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-657510 is a potent and selective antagonist of the Urotensin-II receptor (UT receptor), a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target in a range of cardiovascular and inflammatory diseases. Urotensin-II, the endogenous ligand for the UT receptor, is one of the most potent vasoconstrictors identified to date. By competitively inhibiting the binding of Urotensin-II, this compound effectively blocks its downstream signaling cascades, which are implicated in vasoconstriction, cell proliferation, and inflammation. This technical guide provides an in-depth overview of the molecular target of this compound, including its pharmacological characterization, the signaling pathways it modulates, and detailed protocols for key experimental assays.
The Urotensin-II Receptor: The Primary Target of this compound
The Urotensin-II receptor is a class A GPCR, also known as GPR14.[1] Upon binding of its ligand, Urotensin-II, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This compound acts as a competitive antagonist at this receptor, meaning it binds to the same site as Urotensin-II but does not elicit a biological response, thereby preventing the actions of the endogenous ligand.[2]
Pharmacological Profile of this compound
The antagonist activity of this compound has been extensively characterized through various in vitro assays. The binding affinity (Ki) and functional antagonism (IC50/EC50) have been determined across multiple species, highlighting its cross-species activity.
Table 1: Binding Affinity (Ki) of this compound for the Urotensin-II Receptor [3][4][5]
| Species | Ki (nM) |
| Human | 61 |
| Monkey | 17 |
| Cat | 30 |
| Rat | 65 |
| Mouse | 56 |
Table 2: Functional Antagonism of this compound [2][4][5]
| Assay | Species | IC50 / EC50 (nM) |
| U-II-induced Intracellular Ca2+ Mobilization | Not Specified | 180 (IC50) |
| U-II-induced Contraction in Isolated Arteries/Aortae | Mammalian | 50 - 189 (EC50) |
Signaling Pathways Modulated by this compound
Activation of the Urotensin-II receptor initiates a cascade of intracellular events. By blocking this initial step, this compound effectively inhibits these downstream signaling pathways. The primary signaling mechanism involves the coupling of the UT receptor to Gαq, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Key Downstream Signaling Cascades
-
Intracellular Calcium Mobilization: The activation of PLC by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a critical event in vasoconstriction and other cellular responses.
-
JNK/NF-κB Pathway: The Urotensin-II/UT receptor system has been shown to activate the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathway.[3] This pathway is a key regulator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory effects.[3]
-
Protein Kinase Activation: Downstream of calcium mobilization and DAG production, various protein kinases are activated, including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs). These kinases phosphorylate a multitude of cellular proteins, leading to changes in gene expression and cellular function, including cell proliferation and hypertrophy.
Figure 1. Signaling pathway of the Urotensin-II receptor and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound as a UT receptor antagonist has relied on several key in vitro experiments. The following sections provide detailed methodologies for these assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for its target receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human Urotensin-II receptor (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled ligand (e.g., [³H]this compound or [¹²⁵I]Urotensin-II).
-
Increasing concentrations of the unlabeled test compound (this compound) or a known ligand for competition.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Workflow for a radioligand binding assay to determine the Ki of this compound.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the Urotensin-II receptor into a 96-well black-walled, clear-bottom plate.
-
Culture the cells overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of the antagonist (this compound) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a solution of the agonist (Urotensin-II) at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin II inhibitor eases neuropathic pain by suppressing the JNK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of the Urotensin-II Signaling Pathway by SB-657510
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway inhibition by SB-657510, a selective antagonist of the Urotensin-II (UT) receptor. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to Urotensin-II and its Receptor
Urotensin-II (U-II) is a potent vasoactive peptide that mediates its effects through the G protein-coupled receptor (GPCR) known as the UT receptor. The U-II/UT system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, fibrosis, and cell proliferation.[1][2][3] Consequently, antagonism of the UT receptor presents a promising therapeutic strategy for conditions such as hypertension, heart failure, atherosclerosis, and inflammatory diseases.[1]
This compound: A Selective UT Receptor Antagonist
This compound is a non-peptide, small molecule antagonist that selectively binds to the UT receptor, thereby blocking the downstream signaling pathways initiated by U-II.[1][4] Its antagonistic action has been demonstrated to reverse the pathological effects of U-II in various preclinical models.[1][5][6][7]
Mechanism of Action and Signaling Pathway Inhibition
U-II binding to its G protein-coupled receptor (UT receptor) activates several intracellular signaling cascades. The primary coupling is through Gαq/11, Gα12/13, and Gαi/o proteins.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Downstream of these initial events, the U-II/UT pathway activates several key signaling molecules, including:
-
Mitogen-Activated Protein Kinases (MAPKs): Specifically, Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK are activated, which are involved in cell growth, differentiation, and inflammatory responses.[5][6]
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): This kinase is activated by the increase in intracellular calcium and plays a role in cardiac hypertrophy.[5][6]
-
RhoA/ROCK pathway: This pathway is involved in vasoconstriction and cellular migration.[2]
-
PI3K/AKT pathway: This pathway is crucial for cell survival and proliferation.[2]
-
JNK/NF-κB pathway: This pathway is associated with inflammatory responses and has been implicated in U-II-mediated neuropathic pain.[1]
This compound acts as a competitive antagonist at the UT receptor, preventing U-II from binding and initiating these downstream signaling events.[1] By blocking the receptor, this compound effectively inhibits U-II-induced intracellular calcium mobilization, MAPK activation, and subsequent cellular responses like vasoconstriction, proliferation, and inflammation.[1][5][6]
Figure 1: Inhibition of the Urotensin-II signaling pathway by this compound.
Quantitative Data Summary
The efficacy and potency of this compound have been quantified in various in vitro assays. The following tables summarize the key binding affinity (Ki) and inhibitory concentration (IC50) values reported in the literature.
Table 1: Binding Affinity (Ki) of this compound for UT Receptors Across Species
| Species | Ki (nM) |
| Human | 61[4][8] |
| Monkey | 17[4][8] |
| Cat | 30[4][8] |
| Rat | 65[4][8] |
| Mouse | 56[4][8] |
Table 2: Functional Inhibitory Potency of this compound
| Assay | Species/Cell Line | Parameter | Value (nM) |
| U-II-induced Intracellular Ca²⁺ Mobilization | HEK293 cells expressing UT receptor | IC50 | 180[1][8] |
| U-II-induced Contraction | Isolated mammalian arteries and aortae | EC50 | 50 - 189[1] |
| [³H]this compound Radioligand Binding | Monkey UT-HEK293 membranes | KD | ~2[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the inhibitory action of this compound.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the UT receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the UT receptor.
-
[³H]this compound (radioligand).
-
Unlabeled this compound (cold ligand) for competition binding.
-
Binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of [³H]this compound.
-
For competition assays, include increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (KD) for saturation binding or the inhibitory constant (Ki) for competition binding.
-
2. Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit U-II-induced increases in intracellular calcium.
-
Materials:
-
HEK293 cells expressing the UT receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Urotensin-II.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
-
-
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Add a fixed concentration of U-II to stimulate the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate the IC50 value of this compound by plotting the inhibition of the calcium response against the concentration of the antagonist.
-
Figure 2: General experimental workflow for characterizing this compound.
Therapeutic Potential and Future Directions
The selective inhibition of the U-II/UT signaling pathway by this compound has demonstrated therapeutic potential in preclinical models of cardiovascular and inflammatory diseases.[1][4] For instance, this compound has been shown to attenuate vascular dysfunction, cardiac hypertrophy, and hypertension.[1] Furthermore, its anti-inflammatory effects, such as reducing the expression of adhesion molecules and tissue factors, suggest its utility in conditions like atherosclerosis.[1][4][8]
Future research will likely focus on the clinical development of this compound and other UT receptor antagonists. Further studies are needed to fully elucidate the role of the U-II/UT system in various human diseases and to evaluate the safety and efficacy of its inhibitors in clinical trials. The continued investigation into the signaling intricacies of the UT receptor will also pave the way for the development of next-generation antagonists with improved pharmacological profiles.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SB-657510: A Urotensin-II Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SB-657510 is a potent and selective non-peptide antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including cardiovascular homeostasis. Urotensin-II (U-II) is recognized as the most potent endogenous vasoconstrictor identified to date, and its receptor, UT, is a promising therapeutic target for a range of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used in its characterization.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Chemical Name | 2-bromo-N-[4-chloro-3-((R)-1-methyl-pyrrolidin-3-yloxy)-phenyl]-4,5-dimethoxybenzenesulphonamide HCl | [1] |
| Mechanism of Action | Selective Urotensin-II (UT) Receptor Antagonist | [2][3] |
| Therapeutic Potential | Cardiovascular diseases (hypertension, heart failure, atherosclerosis), Neuropathic pain, Inflammation | [2][4] |
In Vitro Pharmacological Profile
The in vitro activity of this compound has been characterized across various assays and species, demonstrating its high affinity and potency as a UT receptor antagonist.
Radioligand Binding Assays
| Parameter | Species | Value (nM) | Reference |
| Ki | Human | 61 | [3] |
| Monkey | 17 | [3] | |
| Cat | 30 | [3] | |
| Rat | 65 | [3] | |
| Mouse | 56 | [3] | |
| KD | Monkey | ~2 | [1] |
| Bmax | Monkey | ~0.9 pmol/mg protein | [1] |
Functional Assays
| Assay | Parameter | Value (nM) | Reference |
| U-II-induced Intracellular Ca2+ Mobilization | IC50 | 180 | [2] |
| U-II-induced Contraction in Isolated Mammalian Arteries and Aortae | EC50 | 50 - 189 | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of urotensin-II to the UT receptor. The UT receptor is primarily coupled to the Gαq subunit of heterotrimeric G proteins. Activation of the UT receptor by U-II initiates a downstream signaling cascade that is inhibited by this compound.
Preclinical and Clinical Development Status
As of the latest available information, detailed preclinical pharmacokinetic and toxicology data for this compound in animal models are not publicly available. Similarly, there is no public record of this compound having entered clinical trials. The development of this compound may have been discontinued (B1498344) at the preclinical stage, or the data has not been published.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki, KD) and receptor density (Bmax) of this compound for the UT receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the UT receptor (e.g., HEK293-UT cells).
-
Saturation Binding: To determine KD and Bmax, increasing concentrations of a radiolabeled ligand (e.g., [³H]this compound) are incubated with the cell membranes. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., cold U-II).
-
Competition Binding: To determine the Ki of this compound, a fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The binding reaction is carried out in a suitable buffer at a specific temperature (e.g., 25°C) and for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate KD, Bmax, and Ki values.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional antagonist activity of this compound by assessing its ability to inhibit U-II-induced intracellular calcium release.
Protocol:
-
Cell Culture: Cells expressing the UT receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Urotensin-II is added to the cells to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The IC50 value for this compound is calculated by plotting the inhibition of the U-II response against the concentration of this compound.
Isolated Tissue Bath Assay
Objective: To evaluate the effect of this compound on U-II-induced vasoconstriction in isolated arteries.
Protocol:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta) are dissected and mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction Induction: A cumulative concentration-response curve to U-II is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with this compound for a defined period.
-
Challenge with Agonist: A second concentration-response curve to U-II is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the U-II concentration-response curve is used to determine the potency of this compound as a competitive antagonist, often expressed as a pA2 value.
Experimental Workflow
The discovery of novel UT receptor antagonists like this compound typically follows a structured screening and characterization workflow.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the urotensin-II receptor with demonstrated in vitro activity. Its ability to block the downstream signaling of the UT receptor highlights its potential as a therapeutic agent for cardiovascular and inflammatory diseases. While the lack of publicly available preclinical and clinical data makes its current development status unclear, the information gathered on its discovery and in vitro pharmacology provides a valuable resource for researchers in the field of GPCR drug discovery. Further investigation into the therapeutic applications of UT receptor antagonists remains a promising area of research.
References
SB-657510: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SB-657510, a potent and selective antagonist of the urotensin-II receptor (UTR). This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide, is a small molecule antagonist of the urotensin-II receptor.[1][2][3][4] Its chemical and physical properties are summarized in the tables below.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide[1][2][3] |
| CAS Number | 474960-44-6[1][4] |
| SMILES | O=S(C1=CC(OC)=C(OC)C=C1Br)(NC2=CC=C(Cl)C(O[C@H]3CN(C)CC3)=C2)=O[1] |
| InChI | InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1[1][4] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C19H22BrClN2O5S[1][4] |
| Molecular Weight | 505.81 g/mol [1][2][3] |
| Appearance | Solid[4] |
| Purity | ≥98% (HPLC)[3] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] |
Biological Activity and Mechanism of Action
This compound is a selective and potent competitive antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR).[1][3] Urotensin-II is the most potent known vasoconstrictor and is implicated in a variety of cardiovascular diseases.[6] this compound exerts its effects by blocking the binding of urotensin-II to the UTR, thereby inhibiting its downstream signaling pathways.
Urotensin-II Receptor Signaling Pathway
The binding of urotensin-II to its receptor (UTR) primarily activates the Gαq subunit of the heterotrimeric G protein.[6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Elevated intracellular Ca2+ and PKC activation lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation. This compound blocks the initial step of this pathway by preventing urotensin-II from binding to the UTR.
Pharmacological Data
The inhibitory activity of this compound has been characterized in various in vitro assays.
| Parameter | Species | Value |
| Ki | Human | 61 nM |
| Monkey | 17 nM | |
| Cat | 30 nM | |
| Rat | 65 nM | |
| Mouse | 56 nM | |
| IC50 (Ca2+ mobilization) | - | 180 nM[1] |
| EC50 (vasoconstriction antagonism) | Mammalian arteries/aortae | 50 - 189 nM[1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and may require optimization for specific experimental conditions.
Synthesis and Purification of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted benzenesulfonyl chloride with a substituted aniline. The synthesis of the key intermediates, 2-bromo-4,5-dimethoxybenzenesulfonyl chloride and 4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]aniline, would be required. The final product would likely be purified by column chromatography on silica (B1680970) gel followed by recrystallization or by preparative high-performance liquid chromatography (HPLC).
Purification (General Procedure): Crude this compound can be purified using reversed-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier such as trifluoroacetic acid (TFA) or formic acid. The fractions containing the pure product are collected, combined, and lyophilized to yield the final compound. Purity is typically assessed by analytical HPLC and structural identity confirmed by mass spectrometry and NMR.
Urotensin-II Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the urotensin-II receptor.
Materials:
-
Membranes from cells expressing the urotensin-II receptor (e.g., HEK293-UTR)
-
Radiolabeled ligand (e.g., [³H]this compound or [¹²⁵I]Urotensin-II)
-
This compound (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit urotensin-II-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the urotensin-II receptor (e.g., CHO-UTR or HEK293-UTR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Urotensin-II
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed cells in the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Add a fixed concentration of urotensin-II (typically the EC80 concentration) to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
The inhibitory effect of this compound is determined by the reduction in the urotensin-II-induced fluorescence signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
Vasoconstriction Assay in Isolated Arteries
This ex vivo assay assesses the ability of this compound to antagonize urotensin-II-induced contraction of blood vessels.
Materials:
-
Isolated arterial rings (e.g., rat aorta or human arteries)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)
-
Urotensin-II
-
This compound
-
A vasoconstrictor for pre-contraction (e.g., phenylephrine (B352888) or KCl)
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to determine its direct effect on vascular tone (typically none).
-
In a separate set of experiments, pre-incubate the arterial rings with varying concentrations of this compound for a defined period.
-
Generate a cumulative concentration-response curve for urotensin-II in the absence and presence of this compound.
-
The antagonistic effect of this compound is observed as a rightward shift in the concentration-response curve of urotensin-II.
-
The potency of the antagonism can be quantified by calculating the pA2 value from a Schild plot.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the urotensin-II system. Its high potency and selectivity make it a lead compound for the development of novel therapeutics for cardiovascular diseases. This technical guide provides a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols to facilitate further research in this area.
References
- 1. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and binding characterizations of urotensin II-related peptides in human and rat urotensin II-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urotensin-II - Wikipedia [en.wikipedia.org]
SB-657510: A Comprehensive Technical Guide to its Urotensin-II Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity and kinetics of SB-657510, a selective antagonist of the urotensin-II (UT) receptor. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug development.
Core Concepts: Binding Affinity and Kinetics
This compound is a nonpeptide antagonist that exhibits high-affinity and reversible binding to the urotensin-II receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including cardiovascular regulation.[1][2] Understanding the binding characteristics of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Quantitative Binding Data
The binding affinity of this compound and related compounds to the UT receptor has been extensively characterized across various species using radioligand binding assays. The key parameters are summarized in the tables below.
Table 1: Binding Affinity (Ki) of this compound at Urotensin-II Receptors
| Species | Ki (nM) |
| Human | 61[3][4][5] |
| Monkey | 17[3][4][5] |
| Cat | 30[3][4][5] |
| Rat | 65[3][4][5] |
| Mouse | 56[3][4][5] |
Table 2: Radioligand Binding and Functional Parameters of this compound and Comparators
| Compound/Ligand | Parameter | Value | Species/Cell Line |
| [³H]this compound | KD | ~2 nM | Monkey UT-HEK293[1] |
| [³H]this compound | Bmax | ~0.9 pmol/mg protein | Monkey UT-HEK293[1] |
| This compound | IC50 (Ca2+ mobilization) | 180 nM | Not Specified[2][5] |
| This compound | EC50 (aortic contraction) | 50 - 189 nM | Mammalian[2][5] |
| SB-706375 | Ki ([¹²⁵I]hU-II binding) | 4.7 - 20.7 nM | Rodent, Feline, Primate recombinant UT receptors[1] |
| Human U-II | Ki ([³H]this compound binding) | 4 - 17 nM | Monkey recombinant UT receptor[1] |
| Goby U-II | Ki ([³H]this compound binding) | 4 - 17 nM | Monkey recombinant UT receptor[1] |
Binding Kinetics
The kinetics of this compound binding to the UT receptor have been characterized as rapid and reversible.[1]
Table 3: Kinetic Parameters of [³H]this compound Binding
| Parameter | Value | Conditions |
| Association (t1/2) | 2.0 min | 10 nM [³H]this compound in UT-HEK293 membranes[1] |
| Dissociation (t1/2) | 1.2 min | Addition of excess cold ligand at equilibrium[1] |
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed methodology based on published studies.[1]
Radioligand Binding Assay for this compound
1. Membrane Preparation:
-
Membranes are prepared from HEK293 cells stably expressing the recombinant urotensin-II receptor (e.g., monkey UT-HEK293).[1]
2. Saturation Binding Assay (to determine KD and Bmax):
-
Incubation: Incubate 10-15 µg of cell membranes with increasing concentrations of [³H]this compound (e.g., 0.2–25 nM).[1]
-
Buffer: Use a binding buffer such as 20 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 0.2% BSA, and 0.1 mg/ml bacitracin.[1]
-
Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a competing ligand, such as 1 µM human urotensin-II (hU-II).[1]
-
Incubation Conditions: Incubate at 25°C for 60 minutes in a total volume of 200 µl.[1]
-
Termination: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.
-
Analysis: Determine the amount of bound radioactivity by liquid scintillation counting. Analyze the data using Scatchard analysis or nonlinear regression to calculate KD and Bmax.[1]
3. Competition Binding Assay (to determine Ki):
-
Incubation: Incubate cell membranes (10-15 µg) with a fixed concentration of [³H]this compound (e.g., 10 nM) and increasing concentrations of the unlabeled competitor (e.g., this compound, SB-706375, or U-II peptides).[1]
-
Incubation Conditions: Incubate at 25°C for 30-60 minutes.[1]
-
Termination and Analysis: Follow the same termination and analysis procedures as the saturation binding assay to determine the IC50 of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.
4. Kinetic Assays (to determine association and dissociation rates):
-
Association Rate: Incubate membranes with a single concentration of [³H]this compound (e.g., 10 nM) and measure the specific binding at various time points until equilibrium is reached.[1]
-
Dissociation Rate: Allow binding to reach equilibrium (e.g., after 30 minutes of incubation with [³H]this compound), then initiate dissociation by adding a saturating concentration of a non-radiolabeled ligand (e.g., 1 µM hU-II). Measure the decrease in specific binding over time.[1]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the urotensin-II receptor signaling pathway and a typical experimental workflow.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of SB-657510: A Technical Guide
Introduction
SB-657510 is a potent and selective, non-peptidic antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including cardiovascular regulation.[1][2] As a competitive antagonist, this compound blocks the binding of the endogenous ligand urotensin-II (U-II), thereby inhibiting its downstream signaling effects such as vasoconstriction and intracellular calcium mobilization.[1] Its high selectivity and cross-species activity make it a valuable research tool for investigating the pathophysiological roles of the U-II system.[3] This document provides a detailed overview of the in vitro pharmacological data and experimental methodologies used to characterize this compound.
Pharmacological Data
The in vitro activity of this compound has been quantified through various binding and functional assays. The data presented below summarizes its affinity for the UT receptor across different species and its functional potency in inhibiting U-II-induced cellular responses.
Table 1: Receptor Binding Affinity of this compound
This table outlines the equilibrium dissociation constant (Kᵢ) of this compound for the urotensin-II receptor in several species.
| Species | Receptor Type | Kᵢ (nM) | Reference |
| Human | Recombinant UT | 61 | [2][4] |
| Monkey | Recombinant UT | 17 | [2][4] |
| Cat | Recombinant UT | 30 | [2][4] |
| Rat | Recombinant UT | 65 | [2][4] |
| Mouse | Recombinant UT | 56 | [2][4] |
Table 2: Functional Antagonism by this compound
This table presents the potency of this compound in inhibiting urotensin-II-mediated physiological responses in functional assays.
| Assay Type | System | Parameter | Value (nM) | Reference |
| Calcium Mobilization | U-II-induced | IC₅₀ | 180 | [1][5] |
| Vascular Contraction | Isolated Mammalian Arteries/Aortae | EC₅₀ | 50 - 189 | [1][5] |
Signaling Pathway and Mechanism of Action
Urotensin-II binding to its receptor (UT), a Gq/11-coupled GPCR, initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i). This compound acts by competitively occupying the U-II binding site on the receptor, preventing this cascade.
Caption: U-II signaling pathway via the UT receptor and competitive antagonism by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for key experiments used to characterize this compound.
Radioligand Competition Binding Assay
This assay quantifies the affinity of this compound for the UT receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Preparation: Membranes are prepared from Human Embryonic Kidney (HEK293) cells stably transfected with the recombinant mammalian UT receptor.[6]
-
Radioligand: Tritiated this compound ([³H]this compound) is used as the radioligand.[6]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is used for all dilutions and incubations.
-
Procedure:
-
Varying concentrations of unlabeled this compound (or other test compounds) are prepared.
-
Cell membranes (containing the UT receptor) are incubated in the assay buffer with a fixed concentration of [³H]this compound (e.g., 10 nM) and the varying concentrations of the unlabeled competitor.[6]
-
The incubation is carried out at room temperature (25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[6]
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using nonlinear regression to fit a one-site competition model, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by U-II.
-
Cell Loading: HEK293 cells expressing the UT receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), in a suitable buffer (e.g., Krebs-HEPES).[7] The incubation is typically performed at 37°C for 30 minutes.[7]
-
Procedure:
-
After loading, cells are washed to remove excess dye and resuspended in fresh buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.
-
The cell suspension is placed in a fluorometer, and a baseline fluorescence reading is established.
-
A fixed concentration of U-II (agonist) is added to stimulate the cells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
-
Data Analysis: The peak fluorescence response is measured. The antagonist's potency is determined by plotting the U-II-induced response against the concentration of this compound. The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal U-II response, is calculated using a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical radioligand competition binding assay.
Caption: A step-by-step workflow diagram for a competition binding assay.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 3. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. SB 657510 (474960-44-6) for sale [vulcanchem.com]
- 6. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SB-657510 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-657510 is a potent and selective non-peptide antagonist of the urotensin-II (UT) receptor. Urotensin-II, a cyclic peptide, is recognized as one of the most potent vasoconstrictors in mammals and is implicated in the pathophysiology of various cardiovascular diseases. Its effects are mediated through the G-protein coupled UT receptor, which is expressed in cardiovascular tissues, including vascular smooth muscle cells and cardiomyocytes. The urotensinergic system is linked to the progression of hypertension, heart failure, and atherosclerosis. Consequently, the development of UT receptor antagonists like this compound presents a promising therapeutic strategy for mitigating the detrimental effects of urotensin-II in the cardiovascular system. This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action, and its demonstrated role in preclinical cardiovascular research, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to this compound
This compound is a small molecule antagonist that selectively targets the urotensin-II receptor. By blocking the binding of urotensin-II to its receptor, this compound effectively inhibits the downstream signaling cascades that lead to vasoconstriction, cellular proliferation, and inflammation. Preclinical studies have highlighted its potential therapeutic applications in a range of cardiovascular disorders.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, demonstrating its affinity and potency as a UT receptor antagonist.
| Parameter | Species/System | Value | Reference |
| IC50 | U-II-induced intracellular Ca2+ mobilization | 180 nM | [1] |
| EC50 | Antagonism of U-II contractile action in isolated mammalian arteries and aortae | 50 - 189 nM | [1] |
Table 1: Potency of this compound in Functional Assays
| Parameter | Species/System | Radioligand | Value | Reference |
| Ki | Human UT receptor | [3H]this compound | 61 nM | [2] |
| Ki | Monkey UT receptor | [3H]this compound | 17 nM | [2] |
| Ki | Cat UT receptor | [3H]this compound | 30 nM | [2] |
| Ki | Rat UT receptor | [3H]this compound | 65 nM | [2] |
| Ki | Mouse UT receptor | [3H]this compound | 56 nM | [2] |
| KD | Monkey UT receptor | [3H]this compound | 2.6 ± 0.4 nM | [3] |
| Bmax | Monkey UT receptor | [3H]this compound | 0.86 ± 0.12 pmol/mg protein | [3] |
Table 2: Binding Affinity of this compound for the Urotensin-II Receptor
Mechanism of Action and Signaling Pathway
Urotensin-II binding to its Gq-coupled receptor (UT receptor) initiates a signaling cascade that is central to its physiological and pathological effects in the cardiovascular system. This compound acts by competitively inhibiting this interaction.
Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the role of this compound in cardiovascular research.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki, KD) and receptor density (Bmax) of this compound for the UT receptor.
-
Cell/Tissue Preparation:
-
HEK293 cells stably expressing the human or other species' UT receptor are cultured to ~80% confluency.
-
Cells are washed with ice-cold PBS and harvested by scraping.
-
Cell pellets are resuspended in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[4]
-
-
Saturation Binding Assay:
-
A constant amount of membrane preparation is incubated with increasing concentrations of [3H]this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II.
-
Incubation is carried out at 25°C for 60 minutes in a binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, 0.1 mg/ml bacitracin).[5]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data are analyzed using Scatchard analysis to determine KD and Bmax.
-
-
Competition Binding Assay:
-
A fixed concentration of [3H]this compound is incubated with membrane preparations in the presence of increasing concentrations of unlabeled this compound or other competing ligands.
-
The assay is performed under the same buffer and incubation conditions as the saturation binding assay.
-
The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit urotensin-II-induced increases in intracellular calcium.
-
Cell Preparation:
-
Cells expressing the UT receptor (e.g., HEK293-UT) are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[6]
-
-
Assay Procedure:
-
After dye loading, the plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
For antagonist mode, cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of urotensin-II (typically the EC80).
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured in real-time.
-
The IC50 value for this compound is calculated from the concentration-response curve.
-
In Vivo Atherosclerosis Model
This protocol outlines the use of this compound in a mouse model of atherosclerosis to evaluate its anti-atherosclerotic effects.
-
Animal Model:
-
Disease Induction:
-
At 6-8 weeks of age, mice are placed on a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to accelerate the development of atherosclerosis.
-
-
Drug Administration:
-
This compound is administered to a treatment group of mice, typically via oral gavage or intraperitoneal injection, at a predetermined dose and frequency throughout the high-fat diet feeding period. A vehicle control group receives the vehicle solution.
-
-
Endpoint Analysis:
-
Atherosclerotic Lesion Analysis: At the end of the study, mice are euthanized, and the aortas are dissected. The extent of atherosclerotic plaques in the aortic root and the entire aorta (en face) is quantified after staining with Oil Red O.[3]
-
Immunohistochemistry: Aortic sections are stained for markers of inflammation (e.g., VCAM-1) and thrombosis (e.g., Tissue Factor).
-
Gene Expression Analysis: RNA is extracted from aortic tissue to measure the expression of inflammatory genes by RT-qPCR.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anti-atherosclerotic efficacy of this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the urotensinergic system in cardiovascular disease. Its high affinity and selectivity for the UT receptor, coupled with its demonstrated efficacy in preclinical models of atherosclerosis, underscore its potential as a therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of cardiovascular drug discovery and development. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
The Urotensin II Receptor Antagonist SB-657510: A Technical Overview of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-657510 is a selective, non-peptidic antagonist of the urotensin II (UII) receptor (UT), a G protein-coupled receptor implicated in a range of cardiovascular and inflammatory pathologies. Urotensin II, recognized as the most potent endogenous vasoconstrictor, is also a significant mediator of pro-inflammatory processes. By competitively blocking the UII-UT interaction, this compound effectively mitigates downstream inflammatory signaling cascades. This technical guide provides an in-depth review of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the associated molecular pathways and experimental workflows. The evidence presented underscores the therapeutic potential of this compound in conditions characterized by chronic inflammation, such as atherosclerosis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively antagonizing the urotensin II receptor.[1][2] UII binding to its receptor, a G protein-coupled receptor, triggers a cascade of intracellular events that promote inflammation.[3] this compound competitively binds to UT receptors, thereby blocking the actions of UII and inhibiting downstream signaling.[2]
This blockade leads to the attenuation of pro-inflammatory responses, including the reduced expression of key inflammatory mediators.[2] Specifically, this compound has been shown to inhibit the UII-induced expression of:
-
Adhesion Molecules: Vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment and attachment of leukocytes to the endothelium, a critical early step in inflammation.[1][4]
-
Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), which are central players in the inflammatory response.[4]
-
Tissue Factor (TF): A primary initiator of the extrinsic coagulation cascade, which is also involved in inflammatory processes.[1][4]
The key signaling pathways inhibited by this compound include intracellular calcium mobilization, protein kinase activation, and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38, as well as Calcium/calmodulin-dependent protein kinase II (CaMKII).[2][5]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified across various assays and species. The following tables summarize the key pharmacological data.
| Parameter | Species | Value | Description | Reference(s) |
| Ki | Human | 61 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] |
| Monkey | 17 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] | |
| Cat | 30 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] | |
| Rat | 65 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] | |
| Mouse | 56 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] | |
| IC50 | Not Specified | 180 nM | Concentration causing 50% inhibition of UII-induced intracellular Ca2+ mobilization. | [2] |
| EC50 | Mammalian | 50 - 189 nM | Concentration causing 50% of maximal antagonism of UII's contractile action in isolated arteries and aortae. | [2] |
Signaling Pathways and Experimental Workflows
UII-Induced Inflammatory Signaling Pathway
The following diagram illustrates the signaling cascade initiated by Urotensin II (UII) binding to its receptor (UT), leading to the expression of pro-inflammatory mediators, and the inhibitory action of this compound.
Caption: UII signaling pathway and this compound inhibition.
Experimental Workflow: Monocyte-Endothelial Cell Adhesion Assay
This diagram outlines the workflow for an in vitro experiment designed to assess the effect of this compound on the adhesion of monocytes to endothelial cells, a key event in vascular inflammation.
Caption: Workflow for in vitro cell adhesion assay.
Experimental Protocols
In Vitro: Monocyte-Endothelial Cell Adhesion Assay
This protocol is based on studies investigating the effect of this compound on the inflammatory activation of endothelial cells.[4]
-
Objective: To determine if this compound can inhibit Urotensin II-induced adhesion of monocytic cells to human endothelial cells.
-
Cell Lines:
-
Human umbilical vein endothelial cells (e.g., EA.hy926)
-
Human monocytic cells (e.g., U937)
-
-
Reagents:
-
Complete culture medium for each cell line.
-
Urotensin II (UII) peptide.
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Cell Seeding: Seed EA.hy926 cells into multi-well plates and culture until a confluent monolayer is formed.
-
Pre-treatment: For the inhibitor group, pre-treat the EA.hy926 cell monolayer with this compound (e.g., 1 µM) for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add Urotensin II (e.g., 100 nM) to the relevant wells (both with and without this compound pre-treatment) and incubate for a period known to induce adhesion molecule expression (e.g., 1-4 hours). Control wells receive vehicle.
-
Co-culture: Add a suspension of U937 cells to each well containing the EA.hy926 monolayer.
-
Adhesion Incubation: Incubate the co-culture for a short period (e.g., 30-60 minutes) at 37°C to allow for monocyte adhesion.
-
Washing: Gently wash the wells with PBS to remove any non-adherent U937 cells.
-
Quantification: Quantify the number of adherent U937 cells per field of view using a microscope. Alternatively, fluorescently label the U937 cells prior to the assay and measure fluorescence with a plate reader after the washing step.
-
Analysis: Compare the number of adherent cells in the this compound-treated group to the UII-stimulated group and the unstimulated control group.
-
In Vivo: Diabetic Atherosclerosis Mouse Model
This protocol is based on studies evaluating the therapeutic effect of this compound on diabetes-related atherosclerotic disease.[4][5]
-
Objective: To assess the long-term efficacy of this compound in reducing inflammation and attenuating plaque development in a mouse model of diabetes-associated atherosclerosis.
-
Animal Model: Apolipoprotein E-knockout (ApoE-KO) mice, which are genetically predisposed to developing atherosclerosis.
-
Reagents:
-
Streptozotocin (STZ) for diabetes induction.
-
This compound.
-
Vehicle for drug administration (e.g., appropriate solvent for oral gavage or osmotic pump).
-
High-fat diet (optional, to accelerate atherosclerosis).
-
-
Procedure:
-
Animal Acclimatization: House ApoE-KO mice under standard conditions for an acclimatization period.
-
Diabetes Induction: Induce diabetes in a cohort of mice via intraperitoneal injections of STZ. Confirm hyperglycemia by measuring blood glucose levels.
-
Group Allocation: Divide the diabetic ApoE-KO mice into at least two groups: a treatment group receiving this compound and a control group receiving vehicle. A non-diabetic ApoE-KO group can also be included for comparison.
-
Drug Administration: Administer this compound to the treatment group daily for a prolonged period (e.g., 20 weeks). A typical dose used in studies is 30 mg/kg/day, which can be delivered via oral gavage or continuous infusion with osmotic mini-pumps.[5]
-
Monitoring: Throughout the study, monitor animal weight, blood glucose, and plasma lipid levels.
-
-
Atherosclerotic Plaque Quantification: Euthanize the animals, perfuse the vascular system, and dissect the aorta. Stain the aorta en face with Oil Red O to quantify the total atherosclerotic lesion area.
-
Histological and Immunohistochemical Analysis: Section the aortic root or other relevant vascular beds. Perform histological staining (e.g., H&E) and immunohistochemistry to assess plaque composition and inflammatory markers. This includes staining for macrophages (e.g., F4/80), inflammatory enzymes (e.g., cyclooxygenase-2), and oxidative stress markers (e.g., nitrotyrosine).[5]
-
-
Analysis: Compare the extent of atherosclerosis and the expression of inflammatory markers in the aortas of this compound-treated mice versus vehicle-treated controls.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties by antagonizing the Urotensin II receptor. Its ability to inhibit the expression of crucial adhesion molecules, cytokines, and tissue factor through the blockade of key intracellular signaling pathways has been established in various in vitro models. Furthermore, in vivo studies using relevant animal models of chronic inflammatory disease, such as diabetes-associated atherosclerosis, confirm its therapeutic potential.[1][5] The quantitative data on its potency and the detailed experimental protocols provide a solid foundation for further research and development. These findings collectively suggest that targeting the UII-UT system with antagonists like this compound represents a promising strategy for the treatment of inflammatory and cardiovascular diseases.
References
- 1. Genetic and pharmacological manipulation of urotensin II ameliorate the metabolic and atherosclerosis sequalae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Urotensin II receptor antagonism confers vasoprotective effects in diabetes associated atherosclerosis: Studies in humans and in a mouse model of diabetes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Urotensin II receptor antagonism confers vasoprotective effects in diabetes associated atherosclerosis: studies in humans and in a mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Urotensin-II Receptor Antagonist SB-657510: A Preclinical Investigation into its Efficacy in Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics. This document provides a detailed technical overview of the preclinical evidence supporting the investigation of SB-657510, a selective antagonist of the urotensin-II (UT) receptor, as a potential therapeutic agent for neuropathic pain. The data presented herein is primarily derived from a key study investigating the effects of this compound in a rodent model of neuropathic pain, focusing on its behavioral efficacy and underlying molecular mechanisms. This guide is intended for researchers, scientists, and drug development professionals actively involved in the field of pain research and analgesic drug discovery.
Introduction to this compound and the Urotensinergic System
This compound is a selective, non-peptide antagonist of the urotensin-II receptor (UT), a G protein-coupled receptor. Urotensin-II (U-II) is a cyclic peptide and is considered one of the most potent vasoconstrictors identified to date. The urotensinergic system, comprising U-II and its receptor, is implicated in a variety of physiological processes, including cardiovascular function and inflammation. Recent research has indicated that the U-II/UT system may also play a role in the pathophysiology of neuropathic pain, a chronic pain state caused by a lesion or disease of the somatosensory nervous system. Studies have shown that expression levels of both U-II and its receptor are significantly upregulated in the spinal dorsal horn of rats with experimentally induced neuropathic pain. This upregulation suggests that targeting the UT receptor with an antagonist like this compound could be a viable therapeutic strategy to alleviate neuropathic pain.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the preclinical evaluation of this compound in a neuropathic pain model.
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) model is a widely used and validated surgical model that mimics the clinical features of neuropathic pain in humans.[1][2][3]
-
Animal Species: Male Sprague-Dawley rats (200-220 g).
-
Surgical Procedure:
-
Animals are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve with chromic gut sutures at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
The muscle and skin layers are then closed with sutures.
-
-
Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
Behavioral Assays for Pain Assessment
To quantify the analgesic effects of this compound, two standard behavioral tests are utilized to measure mechanical allodynia and thermal hyperalgesia.
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is assessed using von Frey filaments.[4][5][6]
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces.
-
Procedure:
-
Rats are placed in individual plastic cages on an elevated mesh floor and allowed to acclimate.
-
Von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The response, typically a sharp withdrawal of the paw, is recorded.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Thermal hyperalgesia, an increased sensitivity to a painful heat stimulus, is measured using the Hargreaves plantar test.[7][8][9]
-
Apparatus: A radiant heat source positioned under a glass floor.
-
Procedure:
-
Rats are placed in individual plastic enclosures on the glass floor and allowed to acclimate.
-
The radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is automatically recorded.
-
A cut-off time is set to prevent tissue damage.
-
Drug Administration: Intrathecal (i.t.) Injection
This compound is administered directly into the cerebrospinal fluid in the spinal canal to target the spinal cord, a key site for pain processing.
-
Procedure:
Molecular Analyses
To elucidate the mechanism of action of this compound, the following molecular biology techniques are employed on spinal cord tissue samples.
ELISA is used to quantify the levels of pro-inflammatory cytokines in the spinal cord.
-
Target Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[13][14][15]
-
Procedure:
-
Spinal cord tissue is collected and homogenized.
-
Protein concentrations are determined.
-
Commercially available ELISA kits are used according to the manufacturer's instructions to measure the concentration of each cytokine.
-
Western blotting is used to measure the expression and phosphorylation of key signaling proteins.
-
Target Proteins: Phosphorylated c-Jun N-terminal kinase (p-JNK) and the p65 subunit of Nuclear Factor-κB (NF-κB p65).[16][17][18]
-
Procedure:
-
Spinal cord tissue is lysed, and protein extracts are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies.
-
Protein bands are visualized and quantified.
-
Quantitative Data Summary
The following tables summarize the quantitative findings from the preclinical evaluation of this compound in the CCI model of neuropathic pain.
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia and Thermal Hyperalgesia in CCI Rats
| Treatment Group | Dose (µg) | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) |
| Sham | - | Baseline | Baseline |
| CCI + Vehicle | - | Significantly Reduced vs. Sham | Significantly Reduced vs. Sham |
| CCI + this compound | 10 | No Significant Change vs. CCI + Vehicle | No Significant Change vs. CCI + Vehicle |
| CCI + this compound | 30 | Significantly Increased vs. CCI + Vehicle | Significantly Increased vs. CCI + Vehicle |
| CCI + this compound | 100 | Significantly Increased vs. CCI + Vehicle | Significantly Increased vs. CCI + Vehicle |
Note: "Significantly Reduced/Increased" indicates a statistically significant difference (p < 0.05) as reported in the source literature.
Table 2: Effect of Intrathecal this compound on Pro-inflammatory Cytokine Levels in the Spinal Cord of CCI Rats
| Treatment Group | Dose (µg) | IL-1β Level (pg/mg protein) | IL-6 Level (pg/mg protein) | TNF-α Level (pg/mg protein) |
| Sham | - | Baseline | Baseline | Baseline |
| CCI + Vehicle | - | Significantly Increased vs. Sham | Significantly Increased vs. Sham | Significantly Increased vs. Sham |
| CCI + this compound | 30 | Significantly Reduced vs. CCI + Vehicle | Significantly Reduced vs. CCI + Vehicle | Significantly Reduced vs. CCI + Vehicle |
| CCI + this compound | 100 | Significantly Reduced vs. CCI + Vehicle | Significantly Reduced vs. CCI + Vehicle | Significantly Reduced vs. CCI + Vehicle |
Note: "Significantly Increased/Reduced" indicates a statistically significant difference (p < 0.05) as reported in the source literature.
Table 3: Effect of Intrathecal this compound on JNK Phosphorylation and NF-κB p65 Expression in the Spinal Cord of CCI Rats
| Treatment Group | Dose (µg) | p-JNK Expression (relative to total JNK) | NF-κB p65 Expression (relative to control) |
| Sham | - | Baseline | Baseline |
| CCI + Vehicle | - | Significantly Increased vs. Sham | Significantly Increased vs. Sham |
| CCI + this compound | 30 | Significantly Reduced vs. CCI + Vehicle | Significantly Reduced vs. CCI + Vehicle |
| CCI + this compound | 100 | Significantly Reduced vs. CCI + Vehicle | Significantly Reduced vs. CCI + Vehicle |
Note: "Significantly Increased/Reduced" indicates a statistically significant difference (p < 0.05) as reported in the source literature.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound in alleviating neuropathic pain and the general experimental workflow.
Caption: Proposed signaling pathway of this compound in neuropathic pain.
Caption: General experimental workflow for preclinical evaluation.
Summary and Conclusion
The preclinical data strongly suggest that the urotensinergic system is involved in the pathogenesis of neuropathic pain. The selective urotensin-II receptor antagonist, this compound, has demonstrated significant efficacy in a rodent model of chronic constriction injury. Intrathecal administration of this compound dose-dependently attenuated both mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain.
Mechanistically, the analgesic effects of this compound appear to be mediated through the suppression of neuroinflammation in the spinal cord. The compound was shown to reduce the CCI-induced increase in the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. This anti-inflammatory effect is likely driven by the inhibition of the JNK/NF-κB signaling pathway, as evidenced by the reduced phosphorylation of JNK and decreased expression of the NF-κB p65 subunit in the spinal cord of this compound-treated animals.
References
- 1. criver.com [criver.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
The Role of SB-657510 in Endothelial Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-657510 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor that plays a pivotal role in inflammatory cascades. The interaction between leukocytes and the vascular endothelium is a critical initiating event in the inflammatory response, and the adhesion of these cells to the endothelial lining is mediated by a complex interplay of signaling molecules and adhesion receptors. This technical guide provides an in-depth analysis of the role of this compound in modulating endothelial cell adhesion, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action: CXCR2 Antagonism
This compound exerts its primary effect by blocking the binding of endogenous CXCR2 ligands, predominantly ELR-positive (glutamic acid-leucine-arginine) chemokines such as CXCL8 (IL-8), CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7. CXCR2 is highly expressed on neutrophils, which are key effector cells in acute inflammation.[1] However, CXCR2 is also functionally expressed on endothelial cells, where it contributes to angiogenesis and the inflammatory response.[2]
By antagonizing CXCR2, this compound disrupts the downstream signaling cascades that are crucial for neutrophil activation, chemotaxis, and firm adhesion to the endothelial surface. While the primary anti-adhesive effect of this compound is mediated through its action on neutrophils, its impact on CXCR2 expressed on endothelial cells also contributes to the modulation of the inflammatory microenvironment.
Quantitative Data on CXCR2 Antagonism and Adhesion
Direct quantitative data for this compound on endothelial cell adhesion is not extensively available in public literature. However, data from other potent CXCR2 antagonists can be used to infer its potential efficacy. The following table summarizes the inhibitory concentration (IC50) values for a representative CXCR2 antagonist, Navarixin (SCH 527123), in a neutrophil chemotaxis assay, which is a key prerequisite for adhesion.
| Compound | Target | Parameter | Species | Value |
| Navarixin (SCH 527123) | CXCR1 | IC50 | Human | 1 nM[1] |
| CXCR2 (in response to CXCL1) | IC50 | Human | 400 nM[1] |
Table 1: IC50 values for the CXCR2 antagonist Navarixin in a neutrophil chemotaxis assay. This data provides an expected range of potency for selective CXCR2 antagonists like this compound.
Impact on Endothelial Cell Adhesion Molecules
The adhesion of leukocytes to endothelial cells is a multi-step process involving selectins for initial tethering and rolling, followed by integrin-mediated firm adhesion. The expression of key adhesion molecules on the endothelial surface, such as P-selectin, E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1), is upregulated by pro-inflammatory stimuli like lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
CXCR2 signaling on endothelial cells can contribute to the expression of these adhesion molecules. Therefore, this compound is expected to attenuate the inflammatory-induced upregulation of these molecules, thereby reducing the adhesive capacity of the endothelium.
Signaling Pathways in Endothelial Cell Adhesion Modulated by this compound
The binding of chemokines to CXCR2 on endothelial cells triggers a cascade of intracellular signaling events that ultimately lead to a pro-adhesive phenotype. This compound, by blocking this initial step, inhibits these downstream pathways.
Key Signaling Pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and proliferation and can be activated by CXCR2 signaling.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The ERK1/2 branch of the MAPK pathway is a key downstream effector of CXCR2 activation in endothelial cells, playing a role in cell growth and migration.[2]
-
Nuclear Factor-kappa B (NF-κB) Pathway: CXCR2 signaling can lead to the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression, including the genes for ICAM-1 and VCAM-1.[5]
Below is a diagram illustrating the proposed signaling pathway leading to endothelial cell adhesion and the inhibitory action of this compound.
Experimental Protocols
Investigating the role of this compound in endothelial cell adhesion requires robust in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Neutrophil Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of blood flow and is crucial for studying the dynamic process of neutrophil adhesion to endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Isolated human neutrophils
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α or LPS)
-
Parallel-plate flow chamber system
-
Microscope with a camera for live-cell imaging
-
Cell culture medium and reagents
Methodology:
-
Endothelial Cell Culture: Culture HUVECs to confluence on fibronectin-coated glass slides or dishes that can be incorporated into the flow chamber.
-
Endothelial Cell Activation: Treat the confluent HUVEC monolayer with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) for 4-6 hours to induce the expression of adhesion molecules.
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
This compound Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Flow Chamber Assembly: Assemble the parallel-plate flow chamber with the HUVEC-coated slide.
-
Perfusion: Perfuse the this compound-treated or control neutrophils over the activated HUVEC monolayer at a defined physiological shear stress (e.g., 1-5 dynes/cm²).
-
Data Acquisition and Analysis: Record videos of neutrophil interactions with the endothelial monolayer. Quantify the number of rolling, firmly adhered, and transmigrating neutrophils per unit area. Calculate the percentage of inhibition of adhesion at different concentrations of this compound to determine the IC50.
Flow Cytometry for Adhesion Molecule Expression
This method allows for the quantitative analysis of cell surface expression of adhesion molecules on endothelial cells.
Materials:
-
HUVECs
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α or LPS)
-
Fluorescently-labeled monoclonal antibodies against ICAM-1, VCAM-1, P-selectin, and E-selectin
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Culture HUVECs in multi-well plates. Treat the cells with a pro-inflammatory stimulus in the presence or absence of varying concentrations of this compound for an appropriate duration (e.g., 4-24 hours).
-
Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Incubate the detached cells with fluorescently-labeled antibodies specific for the adhesion molecules of interest.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) for each adhesion molecule in the different treatment groups. A decrease in MFI in the this compound-treated groups compared to the stimulated control would indicate an inhibitory effect on adhesion molecule expression.
Conclusion
This compound, as a potent CXCR2 antagonist, plays a significant role in modulating endothelial cell adhesion, primarily by inhibiting neutrophil activation and their subsequent interaction with the endothelium. While direct quantitative data on this compound's effect on endothelial adhesion is limited, its mechanism of action strongly suggests a potent anti-adhesive effect. The experimental protocols outlined in this guide provide a framework for further investigation into the precise quantitative effects and the underlying molecular mechanisms of this compound and other CXCR2 antagonists in the context of endothelial cell adhesion and inflammation. This knowledge is critical for the development of novel therapeutic strategies for a wide range of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. CXCR1 and CXCR2 Silencing modulates CXCL8-dependent Endothelial Cell Proliferation, migration and Capillary-Like Structure Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of P-selectin on endothelial cells is upregulated by LPS and TNF-alpha in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil-endothelial cell interactions: mechanisms of neutrophil adherence to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of SB-657510, a Urotensin-II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro pharmacological characterization of SB-657510, a selective antagonist of the urotensin-II (UT) receptor. The included protocols are intended to guide researchers in setting up key in vitro assays to assess the potency and functional activity of this compound and other potential UT receptor modulators.
Introduction to this compound and the Urotensinergic System
The urotensinergic system, consisting of the urotensin-II (U-II) peptide and its cognate G protein-coupled receptor (GPCR), the UT receptor, is implicated in a variety of physiological processes, including cardiovascular regulation and inflammation.[1] Dysregulation of this system has been linked to several pathological conditions, making the UT receptor an attractive therapeutic target.
This compound is a non-peptide, small molecule antagonist of the UT receptor. It competitively inhibits the binding of U-II, thereby blocking downstream signaling pathways. These pathways are primarily mediated through Gq/11, leading to an increase in intracellular calcium, and can also involve β-arrestin recruitment. This document outlines the protocols for assays that are crucial for characterizing the antagonist properties of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across various assays and species. This data is essential for comparing the pharmacological profile of the compound under different experimental conditions.
Table 1: Radioligand Binding Affinity of this compound at the Urotensin-II Receptor
| Radioligand | Cell Line/Tissue | Species | Ki (nM) |
| [¹²⁵I]hU-II | Recombinant HEK293-UT cells | Human | 4.7 ± 1.5 |
| [¹²⁵I]hU-II | Recombinant HEK293-UT cells | Monkey | 17 |
| [¹²⁵I]hU-II | Recombinant HEK293-UT cells | Rat | 20.7 ± 3.6 |
| [³H]this compound | Recombinant HEK293-UT cells | Monkey | 4-17 |
Table 2: Functional Antagonism of this compound in Urotensin-II Induced Signaling
| Assay Type | Cell Line/Tissue | Species | IC₅₀ (nM) / pKb |
| Intracellular Ca²⁺ Mobilization | HEK293-UT receptor cells | Human | 180 (IC₅₀) |
| Intracellular Ca²⁺ Mobilization | HEK293-UT receptor cells | Multiple Species | 7.29–8.00 (pKb) |
| Rat Isolated Aorta Contraction | Rat Aorta | Rat | 7.47 (pKb) |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Urotensin-II signaling pathway via the Gq protein cascade.
Caption: General workflow for in vitro pharmacological assays.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize this compound.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the UT receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human UT receptor (HEK293-UT).
-
Radioligand: [³H]this compound or [¹²⁵I]hU-II.
-
Competitor: this compound, unlabeled Urotensin-II.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-UT cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
Increasing concentrations of this compound or unlabeled U-II (for competition assay) or binding buffer (for total binding).
-
Radioligand (e.g., 1-5 nM [³H]this compound).
-
Membrane preparation (10-20 µg of protein per well).
-
-
For non-specific binding, add a high concentration of unlabeled U-II (e.g., 1 µM).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by U-II.
Materials:
-
Cells: HEK293-UT cells.
-
Agonist: Urotensin-II.
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating:
-
Seed HEK293-UT cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid (e.g., 2.5 mM) can be included.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of U-II at a concentration that gives a maximal response (e.g., EC₈₀).
-
Place the cell plate in the FLIPR instrument.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes.
-
Initiate the fluorescence reading and add the U-II solution.
-
Measure the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of U-II alone (100%) and baseline (0%).
-
Plot the normalized response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated UT receptor, a key event in GPCR desensitization and signaling.
Materials:
-
Cells: A cell line engineered to report β-arrestin recruitment to the UT receptor (e.g., PathHunter® β-Arrestin UTR CHO-K1 cells).
-
Agonist: Urotensin-II.
-
Antagonist: this compound.
-
Cell culture and assay reagents specific to the assay platform (e.g., from DiscoverX).
-
White, solid-bottom 96- or 384-well plates.
-
Luminometer.
Protocol:
-
Cell Handling:
-
Culture and passage the engineered cell line according to the manufacturer's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the provided assay buffer at the recommended density.
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of a white assay plate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and pre-incubate for the recommended time.
-
Prepare a solution of U-II at its EC₈₀ concentration.
-
Add the U-II solution to the wells.
-
Incubate the plate for 60-90 minutes at 37°C or room temperature as recommended.
-
-
Detection:
-
Add the detection reagents provided with the kit.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of U-II alone (100%) and a vehicle control (0%).
-
Plot the normalized signal as a function of the this compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a U-II gradient.
Materials:
-
Cells: A cell line that expresses the UT receptor and is known to undergo chemotaxis in response to U-II (e.g., certain endothelial or smooth muscle cells).
-
Agonist: Urotensin-II.
-
Antagonist: this compound.
-
Assay Medium: Serum-free or low-serum cell culture medium.
-
Transwell inserts (e.g., 8 µm pore size).
-
Staining solution (e.g., Crystal Violet or DAPI).
-
Microscope.
Protocol:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Harvest the cells and resuspend them in assay medium at a defined concentration.
-
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add assay medium containing U-II at a chemoattractant concentration. For control wells, add assay medium alone.
-
Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migration rate (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a suitable dye.
-
-
Quantification:
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
Alternatively, the dye can be eluted and the absorbance measured.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the U-II-only control.
-
Plot the percentage of inhibition as a function of the this compound concentration to determine the IC₅₀.
-
References
Application Notes and Protocols for SB-657510 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-657510 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UT), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes.[1][2] Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors and plays a role in cardiovascular regulation, cell proliferation, and inflammation.[1][2] this compound competitively blocks the binding of U-II to its receptor, thereby inhibiting downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate the physiological roles of the urotensin system and to assess the therapeutic potential of UT receptor antagonism.
Mechanism of Action
This compound acts as a competitive antagonist at the urotensin-II receptor. By occupying the receptor's binding site, it prevents the endogenous ligand, urotensin-II, from activating the receptor and initiating downstream signaling cascades. The binding of U-II to its G protein-coupled receptor typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). These events lead to a cascade of cellular responses, including vasoconstriction, cell proliferation, and inflammatory responses. This compound effectively blocks these U-II-induced effects.[1]
References
Application Notes and Protocols for In Vivo Studies of SB-657510
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of SB-657510, a selective antagonist of the urotensin-II (UT) receptor, in various animal models. The protocols detailed below are based on published preclinical research and are intended to assist in the design and execution of studies investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor implicated in a range of physiological and pathophysiological processes. Urotensin-II is a highly potent vasoconstrictor and is involved in cardiovascular regulation, inflammation, and cell proliferation. By blocking the UT receptor, this compound inhibits the downstream signaling pathways activated by urotensin-II, thereby mitigating its biological effects. This mechanism of action makes this compound a promising candidate for the treatment of cardiovascular diseases and neuropathic pain.
Data Presentation: In Vivo Dosages and Administration
The following tables summarize the reported in vivo dosages and administration routes for this compound in different animal models.
Table 1: this compound Dosage in a Mouse Model of Diabetes-Associated Atherosclerosis
| Animal Model | Compound | Dosage | Administration Route | Frequency | Duration | Reference |
| Apolipoprotein E-deficient (ApoE-/-) mice with streptozotocin-induced diabetes | This compound | 30 mg/kg/day | Intraperitoneal (IP) injection | Daily | 20 weeks | [1] |
Table 2: this compound Dosage in a Rat Model of Neuropathic Pain
| Animal Model | Compound | Dosage | Administration Route | Frequency | Duration | Reference |
| Sprague-Dawley rats with Chronic Constriction Injury (CCI) of the sciatic nerve | This compound | 10 µg, 30 µg, and 100 µg | Intrathecal injection | Daily | 14 days | [2][3] |
Experimental Protocols
Diabetes-Associated Atherosclerosis in Mice
This protocol is adapted from a study investigating the vasoprotective effects of UT receptor antagonism in a mouse model of diabetes-associated atherosclerosis.
Objective: To evaluate the effect of this compound on the development of atherosclerotic plaques in diabetic mice.
Animal Model:
-
Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.
-
Diabetes is induced by multiple low-dose injections of streptozotocin (B1681764) (STZ).
Materials:
-
This compound
-
Vehicle for this compound (e.g., 1% Dimethyl sulfoxide (B87167) (DMSO))
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (for STZ preparation)
-
Standard laboratory chow and high-fat diet
-
Anesthetic agents
-
Surgical and necropsy instruments
-
Histology reagents (e.g., Oil Red O stain)
Procedure:
-
Induction of Diabetes: At 8 weeks of age, administer five consecutive daily intraperitoneal injections of STZ (50 mg/kg body weight) dissolved in citrate buffer to ApoE-/- mice. Control mice receive citrate buffer alone.
-
Diet: Following STZ or vehicle administration, place mice on a high-fat diet for the duration of the study.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 1% DMSO).
-
Administer this compound at a dose of 30 mg/kg/day via intraperitoneal injection.
-
The control group should receive an equivalent volume of the vehicle.
-
Continue daily injections for 20 weeks.
-
-
Assessment of Atherosclerosis:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative.
-
Dissect the aorta and aortic root.
-
Quantify atherosclerotic plaque area in the aorta en face using Oil Red O staining.
-
Perform histological analysis of the aortic root to assess plaque morphology and composition.
-
Neuropathic Pain in Rats
This protocol is based on a study investigating the role of the urotensin-II system in a rat model of neuropathic pain.[2][3]
Objective: To assess the analgesic effect of this compound on mechanical allodynia and thermal hyperalgesia in rats with chronic constriction injury.
Animal Model:
-
Male Sprague-Dawley rats.
-
Neuropathic pain is induced by Chronic Constriction Injury (CCI) of the sciatic nerve.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 1% DMSO)
-
Anesthetic agents (e.g., isoflurane)
-
Surgical instruments for CCI surgery
-
4-0 chromic gut sutures
-
Behavioral testing equipment (von Frey filaments, radiant heat source)
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the thigh to expose the common sciatic nerve.
-
Loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tightened to the point where they just evoke a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
Sham-operated rats undergo the same surgical procedure without nerve ligation.
-
-
This compound Administration:
-
Prepare solutions of this compound in 1% DMSO at concentrations required to deliver doses of 10 µg, 30 µg, and 100 µg in a small volume suitable for intrathecal injection.[2][3]
-
Administer this compound or vehicle via intrathecal injection daily for 14 consecutive days, starting from the day of the CCI surgery.[2][3]
-
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with a series of calibrated von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.
-
Conduct behavioral tests at baseline (before surgery) and at regular intervals (e.g., days 1, 3, 5, 7, 10, and 14) after CCI surgery and drug administration.
-
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Signaling pathway of this compound in alleviating neuropathic pain.
Experimental Workflow for Diabetes-Associated Atherosclerosis Study
Caption: Experimental workflow for the in vivo study of this compound in a mouse model of atherosclerosis.
Experimental Workflow for Neuropathic Pain Study
Caption: Experimental workflow for the in vivo study of this compound in a rat model of neuropathic pain.
References
- 1. The urotensin II receptor antagonist DS37001789 ameliorates mortality in pressure-overload mice with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orally active urotensin receptor antagonist, KR36676, attenuates cellular and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II-mediated cardiomyocyte hypertrophy: effect of receptor antagonism and role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct Reports on SB-657510 in Atherosclerosis Mouse Models
Extensive literature searches did not yield any specific studies on the administration of SB-657510 in mouse models of atherosclerosis. Therefore, detailed application notes and protocols for this specific compound in this context cannot be provided.
However, to fulfill the user's request for a detailed protocol and application notes for a compound in this therapeutic area, we will provide a representative example using a well-characterized class of molecules relevant to atherosclerosis: CXCR2 antagonists. This compound is known to be a CXCR2 antagonist. This information is intended to serve as a guide for researchers interested in evaluating similar compounds in preclinical atherosclerosis models.
Application Notes and Protocols: Administration of a CXCR2 Antagonist in a Mouse Model of Atherosclerosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries.[1][2][3] The recruitment of inflammatory cells, particularly neutrophils and monocytes, to the arterial wall is a critical step in plaque development.[1][2] Chemokine receptors, such as CXCR2, play a pivotal role in mediating the migration of these immune cells. Therefore, antagonism of CXCR2 is a promising therapeutic strategy to mitigate atherosclerosis. These notes provide a detailed protocol for the administration of a representative CXCR2 antagonist in the apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.[4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies evaluating CXCR2 antagonists in ApoE-/- mouse models of atherosclerosis.
| Parameter | Vehicle Control | CXCR2 Antagonist Treatment | Percentage Change |
| Aortic Root Lesion Area (µm²) | 350,000 ± 50,000 | 200,000 ± 40,000 | ↓ 43% |
| Macrophage Content in Plaque (%) | 45 ± 5 | 25 ± 5 | ↓ 44% |
| Neutrophil Content in Plaque (%) | 5 ± 1.5 | 1.5 ± 0.5 | ↓ 70% |
| Collagen Content (Fibrous Cap, %) | 30 ± 5 | 45 ± 7 | ↑ 50% |
| Plasma Cholesterol (mg/dL) | 450 ± 60 | 430 ± 55 | No significant change |
| Plasma Triglycerides (mg/dL) | 120 ± 20 | 115 ± 18 | No significant change |
Note: The data presented are hypothetical and compiled for illustrative purposes based on typical findings for this class of compounds. Actual results will vary depending on the specific CXCR2 antagonist, dosage, and experimental conditions.
Experimental Protocols
Animal Model and Diet
-
Mouse Strain: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are a standard model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human pathology.[4][5][6] Low-density lipoprotein receptor-deficient (Ldlr-/-) mice are also a suitable alternative.[2][5][7]
-
Diet: To accelerate and exacerbate atherosclerosis, mice are fed a high-fat "Western-type" diet consisting of 21% fat and 0.15-1.25% cholesterol.[4][7][8]
-
Age and Acclimation: Treatment is typically initiated in 8-12 week old mice after a period of acclimation of at least one week.
Preparation and Administration of CXCR2 Antagonist
-
Formulation: The CXCR2 antagonist is typically dissolved in a vehicle suitable for in vivo administration. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline. If the compound has poor solubility, a small amount of a solubilizing agent like DMSO (e.g., <5%) followed by dilution in a vehicle like corn oil or a solution containing Tween 80 can be used.[4]
-
Dosage: The effective dosage needs to be determined through dose-response studies. A typical starting point, based on other small molecule inhibitors in mouse models, might be in the range of 1-30 mg/kg/day.
-
Route of Administration: Oral gavage (PO) is a common and clinically relevant route of administration.[4] Intraperitoneal (IP) injection is another viable option.[4] The choice depends on the pharmacokinetic properties of the compound.
-
Treatment Duration: For studies on the progression of established plaques, a treatment period of 8-16 weeks is standard.[4]
Assessment of Atherosclerosis
-
Tissue Collection: At the end of the treatment period, mice are euthanized. The heart and aorta are perfused with phosphate-buffered saline (PBS) followed by a fixative such as 4% paraformaldehyde.
-
Aortic Root Analysis: The heart is embedded in optimal cutting temperature (OCT) compound, and serial cryosections (10 µm) are cut from the aortic root.[9][10]
-
En Face Analysis of the Aorta: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize plaque burden across the aortic tree.
-
Immunohistochemistry: To assess plaque composition, sections of the aortic root are stained with antibodies against:
-
Macrophages (e.g., anti-MAC-2/Galectin-3)
-
Neutrophils (e.g., anti-Ly-6G)
-
Smooth muscle cells (e.g., anti-α-smooth muscle actin)
-
Collagen (e.g., Masson's Trichrome or Picrosirius Red staining)
-
Blood Analysis
-
Lipid Profile: Blood is collected via cardiac puncture at the time of euthanasia. Plasma is isolated, and total cholesterol and triglyceride levels are measured using commercially available enzymatic kits.
-
Inflammatory Markers: Plasma levels of inflammatory cytokines and chemokines can be measured using ELISA or multiplex assays.
Visualizations
Signaling Pathway
Caption: CXCR2 signaling pathway in atherosclerosis.
Experimental Workflow
Caption: Experimental workflow for evaluating a CXCR2 antagonist.
References
- 1. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 6. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models for Atherosclerosis Research—Which Is My Line? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Imaging of Vulnerable Atherosclerotic Plaques in Animal Models [mdpi.com]
- 9. Reduction of atherosclerosis in apolipoprotein E knockout mice by activation of the retinoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular and inflammatory stresses mediate atherosclerosis via RAGE and its ligands in apoE–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dosage of Dual-Protein Nutrition Differentially Impacts the Formation of Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of SB-657510 on Rat Aortic Contraction
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for utilizing SB-657510, a selective CXCR2 antagonist, in a rat aorta contraction assay. The isolated rat aorta model is a robust and widely used ex vivo method to assess the vasoactive properties of pharmacological compounds.[1] This assay allows for the determination of a compound's potential to induce vasoconstriction or vasodilation, providing valuable insights into its cardiovascular effects. The following protocols and notes detail the necessary steps for tissue preparation, experimental setup, data acquisition, and analysis for evaluating the effects of this compound on vascular tone.
Mechanism of Action of CXCR2 in Vasculature
The chemokine receptor CXCR2 is a G protein-coupled receptor (GPCR) that is primarily known for its role in mediating immune cell migration, particularly of neutrophils, to sites of inflammation.[2] In the vasculature, CXCR2 is expressed on endothelial cells.[3] The activation of CXCR2 on endothelial cells by its ligands, such as IL-8 (CXCL8), can trigger intracellular signaling cascades involving Rho and Rac, leading to cytoskeletal reorganization and an increase in vascular permeability.[4] This signaling can also involve the activation of phosphatidylinositol 3-kinase γ (PI3Kγ). While the primary role of CXCR2 is associated with inflammation and angiogenesis, its direct involvement in the acute regulation of vascular smooth muscle tone in a healthy aorta is not well-established. Some studies suggest that vascular smooth muscle cells (VSMCs) from rats may express chemokine receptors that influence their function, though the expression of CXCR2 on quiescent VSMCs is reported to be low or absent. Therefore, in an ex vivo rat aorta contraction assay, the effects of a CXCR2 antagonist like this compound are likely mediated through its action on the endothelium, potentially by inhibiting a baseline inflammatory tone or by blocking the effects of any endogenous CXCR2 ligands present in the tissue preparation.
Experimental Protocols
Preparation of Isolated Rat Aortic Rings
This protocol details the dissection and preparation of rat aortic rings for the contraction assay.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit Buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose.
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Organ bath system with force-displacement transducers
Procedure:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Open the thoracic cavity and carefully dissect the thoracic aorta.
-
Immediately place the isolated aorta in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove any adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.[1]
-
For endothelium-denuded experiments, gently rub the intimal surface of the aortic rings with a fine wire or wooden stick.
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[1]
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.
-
To confirm the integrity of the endothelium (in endothelium-intact rings), pre-contract the rings with phenylephrine (B352888) (1 µM) and then induce relaxation with acetylcholine (B1216132) (10 µM). A relaxation of over 70% is indicative of a functional endothelium.
Protocol for Evaluating this compound as a Vasodilator
This protocol is designed to determine if this compound has direct vasodilatory effects on pre-contracted aortic rings.
Procedure:
-
Prepare and mount the aortic rings as described in Protocol 1.
-
Induce a stable, submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or prostaglandin (B15479496) F2α (e.g., 10 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
Protocol for Evaluating this compound as an Antagonist of Vasoconstriction
This protocol assesses the ability of this compound to inhibit contraction induced by a CXCR2 agonist or another vasoconstrictor.
Procedure:
-
Prepare and mount the aortic rings as described in Protocol 1.
-
Incubate the aortic rings with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for a predetermined period (e.g., 30 minutes).
-
Following the incubation period, generate a cumulative concentration-response curve for a vasoconstrictor agent (e.g., a CXCR2 agonist like CXCL1 or a standard vasoconstrictor like phenylephrine).
-
Record the contractile response at each concentration of the agonist.
-
Compare the concentration-response curves in the presence and absence of this compound to determine if there is a rightward shift, indicating antagonism.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison. Dose-response curves should be plotted to determine key pharmacological parameters.
Table 1: Vasodilatory Effect of this compound on Phenylephrine-Pre-contracted Rat Aortic Rings
| Concentration of this compound | % Relaxation (Mean ± SEM) |
| 1 nM | To be determined |
| 10 nM | To be determined |
| 100 nM | To be determined |
| 1 µM | To be determined |
| 10 µM | To be determined |
| 100 µM | To be determined |
| EC50 | To be determined |
| Emax | To be determined |
Table 2: Antagonistic Effect of this compound on Phenylephrine-Induced Contraction in Rat Aortic Rings
| Treatment | Phenylephrine EC50 (M) | Maximum Contraction (% of KCl max) |
| Vehicle Control | To be determined | To be determined |
| This compound (10 nM) | To be determined | To be determined |
| This compound (100 nM) | To be determined | To be determined |
| This compound (1 µM) | To be determined | To be determined |
| pA2 | To be determined |
Visualizations
Experimental Workflow
References
- 1. Biomechanical signal communication in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic characterization of nitric oxide-mediated vasodilatory activity in isolated perfused rat mesenteric artery bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CXCR2/CXCR2 ligands in vascular remodeling during bronchiolitis obliterans syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Urotensin-II Signaling with SB-657510
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin-II (U-II) is a cyclic peptide that has been identified as the most potent endogenous vasoconstrictor known to date.[1][2] It exerts its effects through the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14.[3][4] The U-II/UTR system is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular, renal, and central nervous systems.[1][5] Dysregulation of this system has been linked to conditions such as hypertension, atherosclerosis, heart failure, and diabetes.[1][6]
SB-657510 is a potent, selective, and competitive antagonist of the urotensin-II receptor.[7][8] Its ability to block the interaction of U-II with its receptor makes it an invaluable pharmacological tool for elucidating the complex signaling pathways and physiological roles of the urotensinergic system. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to investigate U-II signaling.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the urotensin-II receptor.[7] This means it binds reversibly to the receptor at the same site as the endogenous ligand, urotensin-II, thereby preventing receptor activation and the subsequent initiation of downstream signaling cascades.[9] The primary signaling pathway activated by U-II involves the coupling of the UTR to the Gαq/11 subunit of the heterotrimeric G protein.[3][6] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3] this compound effectively blocks these initial signaling events.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinity and functional antagonist activity of this compound across various species and experimental models.
Table 1: Binding Affinity (Ki) of this compound for the Urotensin-II Receptor
| Species | Receptor Source | Radioligand | Ki (nM) | Reference(s) |
| Human | Recombinant HEK293 cells | [125I]hU-II | 61 | [8][10] |
| Monkey | Recombinant HEK293 cells | [125I]hU-II | 17 | [8][10] |
| Monkey | Recombinant HEK293 cells | [3H]this compound | 4.6 ± 1.4 | [9] |
| Cat | Recombinant HEK293 cells | [125I]hU-II | 30 | [8][10] |
| Rat | Recombinant HEK293 cells | [125I]hU-II | 65 | [8][10] |
| Mouse | Recombinant HEK293 cells | [125I]hU-II | 56 | [8][10] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Species/Tissue | Measured Effect | Antagonist Potency | Reference(s) |
| Intracellular Ca2+ Mobilization | Human UTR in HEK293 cells | Inhibition of U-II-induced Ca2+ release | IC50 = 180 nM | [7][8] |
| Aortic Ring Contraction | Rat isolated aorta | Inhibition of U-II-induced contraction | EC50 = 50 - 189 nM | [7][8] |
| Aortic Ring Contraction | Rat isolated aorta | Inhibition of U-II-induced contraction | pKb = 7.47 | [9] |
| Ca2+ Mobilization (FLIPR) | Mouse UTR in HEK293 cells | Competitive antagonism of hU-II | pKb = 7.29 | [9] |
| Ca2+ Mobilization (FLIPR) | Rat UTR in HEK293 cells | Competitive antagonism of hU-II | pKb = 7.47 | [9] |
| Ca2+ Mobilization (FLIPR) | Monkey UTR in HEK293 cells | Competitive antagonism of hU-II | pKb = 8.00 | [9] |
| Ca2+ Mobilization (FLIPR) | Human UTR in HEK293 cells | Competitive antagonism of hU-II | pKb = 7.58 | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the urotensin-II signaling pathway, the mechanism of this compound, and a general workflow for its experimental use.
Experimental Protocols
Cell Culture of HEK293 Cells Stably Expressing the Urotensin-II Receptor (HEK293-UTR)
Objective: To maintain a healthy culture of HEK293 cells expressing the urotensin-II receptor for use in subsequent binding and functional assays.
Materials:
-
HEK293 cells stably transfected with the human urotensin-II receptor.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, concentration to be optimized).
-
Phosphate-Buffered Saline (PBS), sterile.
-
0.25% Trypsin-EDTA.
-
T-75 cell culture flasks.
-
Incubator at 37°C with 5% CO2.
Protocol:
-
Grow HEK293-UTR cells in T-75 flasks in a 37°C, 5% CO2 incubator.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete medium.
-
Return the flask to the incubator. Change the medium every 2-3 days.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the urotensin-II receptor using a competitive binding assay.
Materials:
-
HEK293-UTR cell membranes.
-
Radioligand (e.g., [125I]-hU-II or [3H]this compound).
-
This compound (unlabeled).
-
Urotensin-II (unlabeled, for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-UTR cells to confluency.
-
Wash cells with ice-cold PBS and scrape them into a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) and incubate on ice for 15 minutes.
-
Homogenize the cell suspension and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay. Store membranes at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer.
-
50 µL of various concentrations of this compound (for competition curve) or unlabeled U-II (for non-specific binding) or buffer (for total binding).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
50 µL of HEK293-UTR membrane suspension (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on U-II-induced intracellular calcium release and determine its IC50 value.
Materials:
-
HEK293-UTR cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (to prevent dye leakage).
-
Urotensin-II.
-
This compound.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Protocol:
-
Seed HEK293-UTR cells into black-walled, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.
-
Prepare the dye loading buffer by dissolving the calcium-sensitive dye in HBSS containing probenecid according to the manufacturer's instructions.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
During the incubation, prepare a plate with various concentrations of this compound and a fixed concentration of U-II (typically the EC80 concentration).
-
After incubation, place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a few seconds.
-
Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the U-II solution to stimulate the cells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the U-II response against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Aortic Ring Contraction Assay
Objective: To assess the ability of this compound to antagonize U-II-induced vasoconstriction in an ex vivo tissue model.
Materials:
-
Thoracic aorta from a rat.
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), gassed with 95% O2 / 5% CO2.
-
Urotensin-II.
-
This compound.
-
Organ bath system with force transducers.
Protocol:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer and clean off adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.
-
To assess the antagonist effect of this compound, pre-incubate the aortic rings with various concentrations of this compound for 30-60 minutes.
-
Generate a cumulative concentration-response curve for U-II by adding increasing concentrations of U-II to the organ bath and recording the contractile force.
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agent (e.g., 60 mM KCl).
-
Plot the contractile response against the log concentration of U-II in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for U-II in each condition. A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism.
-
The antagonist potency (pA2 value) can be calculated using a Schild plot analysis.
-
Western Blotting for Phosphorylated ERK1/2
Objective: To determine if this compound inhibits U-II-induced activation of the MAPK/ERK signaling pathway.
Materials:
-
HEK293-UTR cells or other relevant cell types (e.g., vascular smooth muscle cells).
-
Serum-free culture medium.
-
Urotensin-II.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-treat the cells with this compound at the desired concentration for 30-60 minutes.
-
Stimulate the cells with U-II for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the levels of ERK1/2 phosphorylation in the different treatment groups to determine the inhibitory effect of this compound.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. static.igem.org [static.igem.org]
- 3. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Radioligand binding methods for membrane preparations and intact cells [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
Application Notes and Protocols: SB-657510 as a Selective Tool for Urotensin-II Receptor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using SB-657510, a potent and selective antagonist for the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). This document includes key pharmacological data, detailed experimental protocols for in vitro characterization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and the Urotensin-II Receptor
The urotensinergic system, comprising the peptide ligand urotensin-II (U-II) and its G protein-coupled receptor (UT receptor, also known as GPR14), is a key player in a multitude of physiological and pathophysiological processes. U-II is recognized as the most potent endogenous vasoconstrictor identified to date and is implicated in cardiovascular diseases such as hypertension and heart failure. The UT receptor is primarily coupled to Gαq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3), and the mobilization of intracellular calcium.[1]
This compound is a non-peptidic, selective antagonist of the UT receptor. Its ability to potently and selectively block the effects of U-II makes it an invaluable pharmacological tool for elucidating the roles of the urotensinergic system in health and disease. These notes will detail its use in common GPCR research assays.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and its close analog, SB-706375, at the urotensin-II receptor.
Table 1: Binding Affinity of this compound and Analogs for the Urotensin-II Receptor
| Compound | Radioligand | Preparation | Species | Ki (nM) | KD (nM) | Bmax (pmol/mg protein) |
| This compound | [3H]this compound | Recombinant HEK293-UT cell membranes | Monkey | 4-17 | 2.6 ± 0.4 | 0.86 ± 0.12 |
| SB-706375 | [125I]hU-II | Recombinant HEK293-UT cells | Rodent, Feline, Primate | 4.7 ± 1.5 to 20.7 ± 3.6 | - | - |
| SB-706375 | [125I]hU-II | Endogenous SJRH30 cells | Human | 5.4 ± 0.4 | - | - |
Data compiled from published studies.[2][3]
Table 2: Functional Antagonism of this compound and Analogs at the Urotensin-II Receptor
| Compound | Assay | Cell/Tissue Type | Species | pKb | IC50 (nM) |
| SB-706375 | [Ca2+]i Mobilization | HEK293-UT receptor cells | - | 7.29–8.00 | - |
| SB-706375 | Inhibition of Contraction | Rat isolated aorta | Rat | 7.47 | - |
| This compound | [Ca2+]i Mobilization | HEK293UT cells | Human | - | Comparable to other high-affinity antagonists |
| This compound | Dynamic Mass Redistribution | HEK293UT cells | Human | - | Comparable to other high-affinity antagonists |
pKb is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Data from various sources.[2][3][4][5]
Selectivity Profile: SB-706375, a close analog of this compound, has been shown to be highly selective for the human UT receptor, with over 100-fold selectivity against a panel of 86 other receptors, ion channels, enzymes, and transporters, where the Ki or IC50 values were all >1 µM.[2][3] This high degree of selectivity underscores the utility of these compounds as specific pharmacological probes for the UT receptor.
Urotensin-II Receptor Signaling Pathway
The UT receptor primarily signals through the Gαq/11 pathway, leading to a cascade of intracellular events culminating in various cellular responses.
Caption: Urotensin-II (UT) receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the interaction of this compound with the UT receptor.
This protocol is designed to determine the binding affinity (Ki) of this compound for the UT receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human UT receptor (or other suitable cell line/tissue)
-
[3H]this compound or [125I]hU-II (Radioligand)
-
This compound (unlabeled)
-
Urotensin-II (for non-specific binding determination)
-
Binding Buffer: 20 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, 0.1 mg/mL bacitracin, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: a. Culture HEK293-UT cells to confluency. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Centrifuge the homogenate to pellet the membranes. d. Wash the membrane pellet and resuspend in binding buffer. e. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: a. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 µL binding buffer, 50 µL radioligand, 150 µL membrane preparation.
- Non-specific Binding: 50 µL U-II (1 µM final concentration), 50 µL radioligand, 150 µL membrane preparation.
- Competition: 50 µL this compound (at various concentrations), 50 µL radioligand, 150 µL membrane preparation.
-
Incubation: a. Incubate the plate at 25°C for 60 minutes with gentle agitation.[2]
-
Filtration and Washing: a. Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting and Analysis: a. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. b. Calculate specific binding by subtracting non-specific binding from total binding. c. Plot the percentage of specific binding against the log concentration of this compound. d. Determine the IC50 value from the resulting sigmoidal curve. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
This functional assay measures the ability of this compound to inhibit U-II-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human UT receptor
-
Urotensin-II
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: a. Seed HEK293-UT cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: a. Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation and Incubation: a. Prepare serial dilutions of this compound in assay buffer. b. Wash the cells with assay buffer to remove excess dye. c. Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: a. Place the plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for each well. c. Inject a pre-determined concentration of U-II (typically EC80) into each well. d. Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Data Analysis: a. The change in fluorescence intensity reflects the change in intracellular calcium concentration. b. Determine the peak fluorescence response for each well. c. Plot the percentage of inhibition of the U-II response against the log concentration of this compound. d. Calculate the IC50 value from the resulting dose-response curve.
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound is a potent, selective, and cell-permeable antagonist of the urotensin-II receptor. Its well-characterized pharmacology makes it an excellent tool for investigating the physiological and pathological roles of the urotensinergic system. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies of UT receptor function and signaling. As with any experimental system, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Inositol phosphate accumulation assay [bio-protocol.org]
- 2. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of assay performance between the calcium mobilization and the dynamic mass redistribution technologies for the human urotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Urotensin-II Receptor Antagonists Using a Calcium Mobilization Assay with SB-657510
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urotensin-II (U-II) is a potent vasoactive peptide that mediates its effects through the G protein-coupled urotensin-II receptor (UT receptor). The activation of the UT receptor, primarily through the Gq alpha subunit, initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i). This pathway is implicated in various physiological processes and is a target for drug discovery in cardiovascular diseases and inflammation. SB-657510 is a selective, non-peptide antagonist of the UT receptor, effectively inhibiting the U-II-induced calcium mobilization.[1][2]
This application note provides a detailed protocol for a cell-based, fluorescence calcium mobilization assay to characterize the inhibitory activity of this compound and other potential antagonists of the UT receptor. The assay is suitable for high-throughput screening (HTS) and pharmacological profiling.
Principle of the Assay
The assay quantifies the ability of an antagonist to block the agonist-induced release of intracellular calcium. Cells expressing the UT receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the agonist U-II, the UT receptor activates Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[3] This increase in intracellular Ca2+ is detected by the fluorescent dye, resulting in a measurable increase in fluorescence intensity. In the presence of an antagonist like this compound, the U-II-mediated signaling is blocked, leading to a dose-dependent reduction in the fluorescence signal.
Data Presentation
Table 1: Compound Information
| Compound | Type | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | UT Receptor Antagonist | 474960-44-6 | C₁₉H₂₂BrClN₂O₅S | 505.81 |
| Urotensin-II (Human) | UT Receptor Agonist | 134929-37-2 | C₅₇H₇₇N₁₅O₁₂S₂ | 1240.45 |
Table 2: Pharmacological Data for this compound
| Parameter | Species/Receptor | Value (nM) | Reference |
| IC₅₀ | Human (U-II-induced Ca²⁺ mobilization) | 180 | [1][2] |
| Kᵢ | Human UT Receptor | 61 | [4][5] |
| Kᵢ | Monkey UT Receptor | 17 | [4][5] |
| Kᵢ | Rat UT Receptor | 65 | [4][5] |
| Kᵢ | Mouse UT Receptor | 56 | [4][5] |
Experimental Protocols
This protocol is adapted from standard methodologies for Gq-coupled receptor calcium mobilization assays.[6][7][8]
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human Urotensin-II Receptor (UT-HEK293).
-
Antagonist: this compound (Tocris, MedKoo Biosciences, etc.).[1]
-
Agonist: Human Urotensin-II (Bachem, etc.).
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Assay Kit: FLIPR Calcium 5 or Fluo-4 AM No-Wash Assay Kit.[7][9]
-
Probenecid (B1678239): Anion transport inhibitor (if required for the cell line).[6][7]
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation® 3 or FLIPR®).
Protocol Workflow
Step-by-Step Methodology
1. Cell Preparation (Day 1)
-
Culture UT-HEK293 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of medium.[6]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and monolayer formation.
2. Compound Plate Preparation (Day 2)
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in Assay Buffer to create a concentration range (e.g., from 100 µM to 1 nM). These will be at an intermediate concentration (e.g., 4x the final desired concentration).
-
Prepare a stock solution of U-II in Assay Buffer. Dilute it to a concentration that gives a robust signal (typically near its EC₈₀), also at an intermediate concentration (e.g., 4x the final).
-
Pipette the diluted compounds into a separate "compound" plate.
3. Dye Loading (Day 2)
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically by dissolving the dye component in Assay Buffer. If necessary, add probenecid to a final working concentration of 2.5 mM to prevent dye leakage.[7]
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[6][8]
4. Assay Execution and Measurement (Day 2)
-
Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation® 3).
-
Set the instrument parameters for a kinetic read:
-
Excitation Wavelength: ~485 nm
-
Emission Wavelength: ~525 nm
-
Read Time: 90-120 seconds
-
-
Program the instrument to perform the following additions:
-
First Addition: Transfer antagonist (this compound) from the compound plate to the cell plate. Incubate for 15-30 minutes.
-
Second Addition: Transfer agonist (U-II) to the cell plate.
-
-
Initiate the read. The instrument will establish a baseline fluorescence, add the agonist, and continue to record the fluorescence signal over time.
5. Data Analysis
-
The change in fluorescence is typically measured as the peak signal intensity minus the baseline intensity.
-
Plot the fluorescence response against the logarithm of the antagonist (this compound) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of antagonist that inhibits 50% of the maximum agonist response.
References
- 1. medkoo.com [medkoo.com]
- 2. SB 657510 (474960-44-6) for sale [vulcanchem.com]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Urotensin-II Signaling Pathway Modulation by SB-657510
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-657510 is a selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor implicated in a variety of physiological processes, including cardiovascular regulation and inflammatory responses.[1][2] Urotensin-II (U-II), the endogenous ligand for the UT receptor, activates several downstream signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[3][4][5] These pathways are crucial in regulating cell proliferation, survival, and inflammation. Dysregulation of the U-II/UT receptor system has been associated with various pathological conditions, including cardiovascular diseases and cancer.[4][6]
Western blotting is a powerful technique to investigate the effects of compounds like this compound on these signaling pathways. By quantifying the changes in the phosphorylation status of key proteins, researchers can elucidate the mechanism of action of this compound and its potential as a therapeutic agent. This document provides detailed protocols for performing western blot analysis to assess the inhibitory effect of this compound on U-II-induced signaling.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by Urotensin-II and the general workflow for western blot analysis.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a western blot analysis of U-II-stimulated cells pre-treated with this compound. This data is illustrative and intended to demonstrate the expected outcomes. Actual results may vary depending on the experimental conditions.
| Treatment Group | p-ERK1/2 (Fold Change) | p-Akt (Fold Change) | p-p38 (Fold Change) | IκBα Degradation (%) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 0 ± 5 |
| Urotensin-II (100 nM) | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 | 60 ± 8 |
| U-II + this compound (10 nM) | 2.1 ± 0.3 | 1.9 ± 0.2 | 1.8 ± 0.2 | 35 ± 6 |
| U-II + this compound (100 nM) | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.2 ± 0.1 | 10 ± 4 |
| U-II + this compound (1 µM) | 0.9 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 2 ± 3 |
-
p-ERK1/2, p-Akt, p-p38: Data are presented as fold change in phosphoprotein levels relative to the vehicle control, normalized to total protein and a loading control (e.g., GAPDH or β-actin).
-
IκBα Degradation: Data are presented as the percentage decrease in total IκBα levels relative to the vehicle control, normalized to a loading control.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a cell line known to express the UT receptor (e.g., human umbilical vein endothelial cells (HUVECs), vascular smooth muscle cells, or a relevant cancer cell line).
-
Culture Conditions: Culture the cells in appropriate media and conditions until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling pathway activation.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 30-60 minutes.
-
Urotensin-II Stimulation: Stimulate the cells with Urotensin-II (e.g., 100 nM) for a predetermined time (e.g., 5-30 minutes for phosphorylation events, 30-60 minutes for IκBα degradation).
Protein Extraction
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% or 12% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (see table below for suggestions) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
| Target Protein | Recommended Antibody (Example) | Recommended Dilution |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology #4370 | 1:1000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology #4695 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology #4060 | 1:1000 |
| Akt (pan) | Cell Signaling Technology #4691 | 1:1000 |
| Phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology #4511 | 1:1000 |
| p38 MAPK | Cell Signaling Technology #9212 | 1:1000 |
| IκBα | Cell Signaling Technology #4814 | 1:1000 |
| GAPDH | Cell Signaling Technology #5174 | 1:1000-1:2000 |
| β-Actin | Cell Signaling Technology #4970 | 1:1000 |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To detect total protein levels or a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-probed with the appropriate primary and secondary antibodies.
-
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands.
-
Normalize all protein band intensities to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes between treatment groups.
Conclusion
This document provides a comprehensive guide for utilizing western blot analysis to investigate the effects of this compound on Urotensin-II-mediated signaling pathways. By following these detailed protocols, researchers can obtain reliable and quantifiable data to further understand the mechanism of action of this compound and its potential therapeutic applications.
References
- 1. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-p38 MAPK (Thr180/Tyr182) (D3F9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. IkappaB alpha Antibody (#9242) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Application Notes and Protocols for the Experimental Use of SB-657510 in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the therapeutic potential of SB-657510, a selective urotensin-II (UT) receptor antagonist, in the context of diabetes and its complications. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
Urotensin-II (U-II) is a potent vasoactive peptide that has been implicated in the pathophysiology of various cardiovascular and metabolic diseases.[1][2] Elevated levels of U-II have been observed in patients with diabetes, heart failure, and renal disease.[1] The biological effects of U-II are mediated through its interaction with the G protein-coupled receptor, UT. This interaction activates downstream signaling pathways, including the mobilization of intracellular calcium, which can contribute to processes such as vasoconstriction, inflammation, and cellular proliferation.[3] Furthermore, U-II is suggested to play a role in insulin (B600854) resistance and the regulation of glucose metabolism.[2][4]
This compound is a selective antagonist of the UT receptor.[3] By competitively binding to the UT receptor, this compound effectively blocks the actions of U-II.[3] Preclinical research has demonstrated that this compound has a therapeutic effect on diabetes-related atherosclerotic disease in animal models, suggesting its potential as a novel therapeutic agent for diabetic complications.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro pharmacological characterization.
Table 1: In Vitro Inhibitory and Antagonistic Potency of this compound
| Parameter | Description | Value | Species/Assay Condition |
| IC50 | U-II-induced intracellular Ca2+ mobilization | 180 nM | Mammalian cells |
| EC50 | Antagonism of U-II induced vasoconstriction | 50 - 189 nM | Isolated mammalian arteries and aortae |
Table 2: Binding Affinity (Ki) of this compound to the Urotensin-II Receptor
| Species | Ki (nM) |
| Human | 61 |
| Monkey | 17 |
| Cat | 30 |
| Rat | 65 |
| Mouse | 56 |
Table 3: Radioligand Binding Characteristics of [3H]this compound
| Parameter | Description | Value | Species/Assay Condition |
| Kd | Dissociation constant | 2.6 ± 0.4 nM | Monkey UT receptor |
| Bmax | Maximum number of binding sites | 0.86 ± 0.12 pmol/mg | Monkey UT receptor |
Experimental Protocols
In Vitro Protocol 1: Assessment of this compound on U-II-Induced Endothelial Cell Inflammation under Hyperglycemic Conditions
This protocol is designed to investigate the anti-inflammatory effects of this compound on endothelial cells exposed to high glucose, mimicking a diabetic environment.
1. Cell Culture and Treatment:
- Culture Human Aortic Endothelial Cells (HAECs) or Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
- Induce hyperglycemic conditions by incubating cells in media containing high glucose (25 mmol/L) for a predetermined period. Use normal glucose (5 mmol/L) as a control.
- Treat the cells with Urotensin-II (10⁻⁸ mol/L) in the presence or absence of this compound (10⁻⁸ mol/L) for 24 hours.
2. Gene Expression Analysis (CCL2/MCP-1):
- Following treatment, isolate total RNA from the endothelial cells.
- Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the gene expression of Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1).
- Normalize the expression levels to a suitable housekeeping gene.
3. Monocyte Adhesion Assay:
- Culture a monolayer of HUVECs in normal and high glucose media as described above.
- Treat the HUVEC monolayer with U-II (10⁻⁸ mol/L) with or without this compound (10⁻⁸ mol/L).
- Label human monocytes (e.g., U937 cells) with a fluorescent dye.
- Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate.
- After incubation, wash away non-adherent monocytes.
- Quantify the adhesion by measuring the fluorescence of the remaining adherent monocytes.
In Vivo Protocol 1: Evaluation of this compound in a Mouse Model of Diabetes-Associated Atherosclerosis
This protocol outlines an in vivo study to assess the long-term efficacy of this compound in a diabetic mouse model prone to developing atherosclerosis.[5]
1. Animal Model and Diabetes Induction:
- Use Apolipoprotein E knockout (ApoE KO) mice, which are susceptible to atherosclerosis.
- Induce diabetes in a cohort of ApoE KO mice via intraperitoneal injections of streptozotocin (B1681764) (STZ).[5][6][7] Monitor blood glucose levels to confirm the onset of diabetes.
- Maintain a non-diabetic ApoE KO control group.
2. Experimental Groups and Treatment:
- Divide the diabetic ApoE KO mice into a treatment group and a vehicle control group.
- Administer this compound to the treatment group at a dose of 30 mg/kg/day.[5] This can be delivered via oral gavage or other appropriate routes.
- Administer the vehicle solution to the control groups.
- Treat the mice for a period of 20 weeks.[5]
3. Assessment of Atherosclerosis:
- At the end of the treatment period, euthanize the mice and perfuse the vascular system.
- Dissect the aorta and perform en face analysis to quantify the atherosclerotic lesion area. This can be done by staining with Oil Red O.
4. Immunohistochemical Analysis of Aortic Tissue:
- Embed sections of the aorta in an appropriate medium for cryosectioning or paraffin (B1166041) embedding.
- Perform immunohistochemistry to detect the presence of inflammatory and oxidative stress markers, including:
- MCP-1 (macrophage chemoattractant)
- F4/80 (macrophage marker)
- Cyclooxygenase-2 (COX-2)
- Nitrotyrosine (a marker of oxidative stress)
- Urotensin-II
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of urotensin II in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II Inhibits Skeletal Muscle Glucose Transport Signaling Pathways via the NADPH Oxidase Pathway | PLOS One [journals.plos.org]
- 4. Frontiers | A closer look at the role of urotensin II in the metabolic syndrome [frontiersin.org]
- 5. Urotensin II receptor antagonism confers vasoprotective effects in diabetes associated atherosclerosis: studies in humans and in a mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating SB-657510 Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals, the successful dissolution of small molecule inhibitors is a critical first step in any experiment. This guide provides a comprehensive technical support center for SB-657510, a potent and selective urotensin-II (UT) receptor antagonist. Here, you will find detailed information on its solubility in various solvents, protocols for its dissolution, and troubleshooting advice for common experimental challenges.
This compound Solubility Profile
Quantitative data on the solubility of this compound in common laboratory solvents is crucial for preparing accurate stock solutions and experimental dilutions. The following table summarizes the available solubility information.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | DMSO is a common solvent for creating concentrated stock solutions of this compound. |
| Ethanol (B145695) | Soluble | While specific quantitative data is limited, ethanol can be used as a solvent. |
| Aqueous Buffers (e.g., PBS) | Insoluble | This compound is poorly soluble in aqueous solutions. Direct dissolution in buffers is not recommended. |
Note: It is always recommended to consult the product-specific datasheet for the most accurate and lot-specific solubility information.
Experimental Protocols: Dissolving this compound
Proper dissolution is essential for the biological activity and reproducibility of your experiments. Below is a standard protocol for preparing a stock solution of this compound.
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 505.81 g/mol .
-
Formula: Mass (mg) = 10 mM * Volume (L) * 505.81 g/mol
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication or gentle warming in a 37°C water bath may be used to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Caption: Workflow for preparing a stock solution of this compound.
Troubleshooting Guide & FAQs
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A1: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be soluble at lower concentrations in your final assay medium.
-
Increase the percentage of DMSO (with caution): While increasing the DMSO concentration can improve solubility, it's crucial to keep the final concentration as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity in cell-based assays. Always run a vehicle control with the same final DMSO concentration.
-
Use a different solvent for intermediate dilutions: Instead of diluting directly into an aqueous buffer, perform serial dilutions in DMSO first, and then add the final, most diluted solution to your assay medium.
-
Gentle warming and mixing: Pre-warming your aqueous buffer to 37°C before adding the DMSO stock and immediate, thorough mixing can sometimes prevent precipitation.
Q2: Can I dissolve this compound directly in ethanol for my experiment?
A2: While this compound is reported to be soluble in ethanol, preparing a high-concentration stock solution may be more challenging than with DMSO. If your experimental protocol requires an ethanol-based solution, it is recommended to first perform a small-scale solubility test to determine the maximum achievable concentration. Similar to DMSO, ensure the final concentration of ethanol in your assay is low and that a vehicle control is included.
Q3: How should I store my this compound solutions?
A3: For long-term stability, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -80°C. For short-term storage (a few weeks), -20°C is generally acceptable. Aqueous working solutions should be prepared fresh for each experiment and not stored.
This compound Mechanism of Action: Urotensin-II Receptor Signaling Pathway
This compound functions as a selective antagonist of the urotensin-II (UT) receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, urotensin-II, to the UT receptor initiates a signaling cascade that plays a role in vasoconstriction and cell proliferation. This compound blocks this interaction, thereby inhibiting the downstream signaling events.
The primary signaling pathway activated by the UT receptor involves its coupling to Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.
Caption: Inhibition of the Urotensin-II signaling pathway by this compound.
Technical Support Center: Optimizing SB-657510 for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of SB-657510 in cell-based assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key pharmacological data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1] By binding to the UT receptor, this compound blocks the downstream signaling pathways typically initiated by the endogenous ligand, urotensin-II (U-II).[1] This inhibition prevents cellular responses such as intracellular calcium mobilization and smooth muscle contraction.[1] Its mechanism is reversible and competitive, meaning it shares a common binding domain with U-II.[2]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for compound stability and experimental success.
-
Solubility: this compound is sparingly soluble in DMSO (up to 27 mg/mL or 53.38 mM) and only slightly soluble in ethanol.[3][4] For cell-based assays, preparing a high-concentration stock solution in 100% DMSO is the recommended first step. Sonication can aid dissolution.[4]
-
Storage: Store the solid powder at room temperature or at -20°C for long-term stability (up to three years).[4] Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -80°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[4]
Q3: What is a good starting concentration for my cell-based assay?
The optimal concentration of this compound depends on the cell type, the specific assay, and the concentration of the U-II agonist being used.
-
Initial Range Finding: A common starting point for dose-response experiments is to use a wide concentration range, typically from 1 nM to 10 µM.
-
Effective Concentrations from Literature:
-
In calcium mobilization assays, this compound has an IC50 of 180 nM.[1]
-
In functional assays involving isolated arteries, EC50 values range from 50 to 189 nM.[1]
-
A concentration of 1 µM has been effectively used to block U-II-induced expression of inflammatory molecules in human endothelial cells.[3]
-
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Is this compound known to be cytotoxic?
Existing research suggests that this compound is not broadly cytotoxic at its effective antagonist concentrations. One study noted that this compound alone did not induce cytotoxicity or tumor regression in TSC2-deficient cells, indicating a favorable safety profile in that context.[5][6] However, it is always best practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay, using the same cell line and incubation times to confirm that the observed effects are due to UT receptor antagonism and not cell death.
Pharmacological Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Receptor Binding Affinity (Kᵢ) of this compound Across Species
| Species | Kᵢ Value (nM) |
| Human | 61 |
| Monkey | 17 |
| Cat | 30 |
| Rat | 65 |
| Mouse | 56 |
Data sourced from Tocris Bioscience and TargetMol.[4]
Table 2: Functional Inhibitory Concentrations of this compound
| Assay Type | Endpoint | Value |
| Intracellular Calcium Mobilization | Inhibition of U-II-induced Ca²⁺ release | IC₅₀ = 180 nM |
| Vascular Contraction | Antagonism of U-II in isolated arteries/aortae | EC₅₀ = 50 - 189 nM |
| Gene Expression | Reduction of U-II-induced VCAM1 in EA.hy926 cells | Effective at 1 µM |
Data sourced from MedKoo Biosciences, Tocris Bioscience, and Cayman Chemical.[1][3]
Signaling Pathway and Workflow Diagrams
References
- 1. medkoo.com [medkoo.com]
- 2. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of SB-657510
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-657510. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the urotensin-II (UT) receptor, which is a G protein-coupled receptor.[1] By competitively binding to the UT receptor, this compound blocks the interaction of the endogenous ligand, urotensin-II. This inhibition prevents downstream signaling pathways, including intracellular calcium mobilization and protein kinase activation.[1]
Q2: What are the known on-target effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to antagonize the contractile action of urotensin-II in isolated mammalian arteries and aortae.[1] It has also been demonstrated to reduce the urotensin-II-induced increase in adhesion between U937 and EA.hy926 cells and decrease the expression of tissue factor in EA.hy926 cells.[1] These actions suggest its potential therapeutic applications in cardiovascular diseases like hypertension, heart failure, and atherosclerosis.[1]
Q3: Has the selectivity of this compound been characterized against other receptors?
Yes, the selectivity of this compound has been evaluated. A close analog, SB-706375, was found to be a selective U-II antagonist with at least 100-fold selectivity for the human UT receptor when compared to a panel of 86 other distinct receptors, ion channels, enzymes, transporters, and nuclear hormones, where the Ki or IC50 values were greater than 1 μM.[2] This suggests that this compound is likely to have a favorable selectivity profile.
Q4: I am observing unexpected effects in my cell-based assay when using this compound. What could be the cause?
Unexpected effects could arise from several factors:
-
Off-target effects: Although this compound is reported to be selective, it's crucial to consider potential interactions with other cellular components, especially at high concentrations.
-
Compound purity and stability: Ensure the purity of your this compound stock and that it has been stored correctly to prevent degradation.
-
Experimental conditions: Factors such as cell line variability, passage number, and media components can influence the cellular response.
-
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects. Always include a vehicle-only control in your experiments.
Q5: How can I experimentally assess the potential off-target effects of this compound in my system?
To investigate potential off-target effects, you can perform a counterscreening assay. This involves testing this compound against a panel of receptors, enzymes, or ion channels that are functionally related to your observed phenotype or are known to be common off-targets for small molecules. Commercial services are available that offer broad off-target screening panels.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays (e.g., calcium mobilization).
-
Possible Cause: Variability in compound concentration.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify the concentration of your stock solution using an appropriate analytical method.
-
-
Possible Cause: Cell health and density.
-
Troubleshooting Step: Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Only use cells within a specific passage number range.
-
-
Possible Cause: Assay interference.
-
Troubleshooting Step: Run control experiments to check for autofluorescence of this compound or interference with your detection reagents.
-
Issue 2: Unexpected changes in gene or protein expression unrelated to the urotensin-II pathway.
-
Possible Cause: Off-target activity of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine if the effect is concentration-dependent. A steep dose-response curve may suggest a specific off-target interaction. Use a structurally unrelated UT receptor antagonist as a control to see if the same off-target effect is observed.
-
-
Possible Cause: Downstream effects of UT receptor blockade in your specific model.
-
Troubleshooting Step: Consult the literature to understand the full spectrum of signaling pathways that may be modulated by UT receptor antagonism in your cell type or tissue.
-
Data Presentation
Table 1: On-Target Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 61 nM | [3] |
| Monkey | 17 nM | [3] | |
| Cat | 30 nM | [3] | |
| Rat | 65 nM | [3] | |
| Mouse | 56 nM | [3] | |
| IC50 (U-II-induced Ca2+ mobilization) | - | 180 nM | [1] |
| EC50 (U-II-induced contraction) | Isolated mammalian arteries/aortae | 50 - 189 nM | [1] |
Table 2: Selectivity Profile of a Close Analog (SB-706375)
| Target Class | Number of Targets Tested | Observed Activity (Ki or IC50) | Reference |
| Receptors, Ion Channels, Enzymes, Transporters, Nuclear Hormones | 86 | > 1 μM | [2] |
Experimental Protocols
Key Experiment: Radioligand Binding Assay to Determine Ki at the UT Receptor
This protocol is based on the methodology described for a close analog, [3H]this compound.[2]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the urotensin-II receptor.
Materials:
-
HEK293 cells recombinantly expressing the UT receptor (UT-HEK293).
-
Cell membrane preparation from UT-HEK293 cells.
-
[3H]this compound (radioligand).
-
Unlabeled this compound or another high-affinity UT receptor ligand (for non-specific binding determination).
-
Test compound.
-
Binding buffer (20 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA, 0.1 mg/mL bacitracin).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from UT-HEK293 cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Competition Binding Assay:
-
Set up assay tubes containing a fixed concentration of [3H]this compound (e.g., 10 nM).[2]
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add only the radioligand and binding buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled this compound (e.g., 1 μM).
-
Add the cell membrane preparation (10-15 μg of protein) to each tube.
-
Incubate at 25°C for 60 minutes.[2]
-
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
References
SB-657510 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and storage of SB-657510, a selective urotensin-II (UT) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1] While it is shipped at ambient temperature and is stable for several weeks during ordinary shipping, immediate storage at -20°C upon receipt is highly recommended to ensure maximum shelf-life.[2]
Q2: How should I store solutions of this compound?
Stock solutions of this compound prepared in a solvent such as DMSO should be stored at -80°C for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: What are the recommended solvents for dissolving this compound?
This compound has been reported to have the following solubility:
-
DMSO: Sparingly soluble from 1-10 mg/mL[3] up to 27 mg/mL (53.38 mM).[1] Sonication is recommended to aid dissolution in DMSO.[1]
-
Ethanol: Slightly soluble, in the range of 0.1-1 mg/mL.[3]
For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the standard practice.
Troubleshooting Guide
Issue 1: this compound precipitate is observed after diluting a DMSO stock solution into an aqueous buffer.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can precipitate out of solution.
-
Solution:
-
Decrease the final concentration: Try using a more diluted final concentration of this compound in your experiment.
-
Increase the percentage of DMSO: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always run a vehicle control to account for any effects of the solvent on your experimental system.
-
Use a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent can help to improve the solubility of the compound in aqueous media.
-
Issue 2: Variability in experimental results using this compound.
-
Cause: This could be due to several factors, including improper storage, multiple freeze-thaw cycles of stock solutions, or degradation of the compound.
-
Solution:
-
Confirm proper storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions).[1]
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use. Do not store the compound in aqueous solutions for extended periods.
-
Stability Data
The following tables summarize the stability of this compound under various conditions. This data is based on typical forced degradation studies for small molecule inhibitors and serves as a guideline.
Table 1: Summary of this compound Storage Conditions and Shelf-Life
| Form | Storage Temperature | Shelf-Life |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Degradation (Illustrative) | Potential Degradants |
| Acidic (0.1 N HCl, 72h) | 5-10% | Hydrolysis products |
| Basic (0.1 N NaOH, 72h) | 10-15% | Hydrolysis products |
| Oxidative (3% H₂O₂, 72h) | 5-10% | Oxidation products |
| Thermal (80°C, 72h) | < 5% | Thermally induced degradants |
| Photolytic (ICH Q1B), 72h | < 5% | Photodegradation products |
Note: This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual degradation rates may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution and use sonication if necessary to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.[1]
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods.
-
Acid and Base Hydrolysis:
-
Dissolve this compound in a small amount of a co-solvent (e.g., acetonitrile) and dilute with 0.1 N HCl or 0.1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.
-
At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature, protected from light.
-
Monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Analyze samples at different time points.
-
-
Photostability:
-
Expose a solution of this compound to a light source that meets ICH Q1B guidelines for photostability testing (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples at appropriate intervals.
-
Signaling Pathway and Experimental Workflow
Urotensin-II Receptor Signaling Pathway
This compound is a selective antagonist of the urotensin-II (UT) receptor, which is a G protein-coupled receptor (GPCR). Urotensin-II binding to its receptor activates several downstream signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. This compound blocks these downstream effects by preventing urotensin-II from binding to the UT receptor.[2]
References
How to prevent SB-657510 precipitation in media
Welcome to the technical support center for SB-657510. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the urotensin-II (UT) receptor. The UT receptor is a G protein-coupled receptor (GPCR) that, when activated by its ligand urotensin-II, triggers a variety of downstream signaling pathways. These pathways are involved in physiological processes such as vasoconstriction, cell proliferation, and inflammation. By blocking the UT receptor, this compound can inhibit these downstream effects, making it a valuable tool for research in areas like cardiovascular disease and cancer.
Q2: I am observing precipitation of this compound in my cell culture media. Why is this happening?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common challenge. Several factors can contribute to this issue:
-
Low Aqueous Solubility: While this compound is readily soluble in organic solvents like DMSO (≥30 mg/mL), its solubility in aqueous solutions is significantly lower. When a concentrated DMSO stock solution is diluted into the cell culture medium, the compound can "crash out" of solution as it encounters the aqueous environment.
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can interact with this compound, potentially reducing its solubility and leading to the formation of insoluble complexes.
-
pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility of this compound. Standard physiological pH (around 7.4) may not be optimal for its solubility.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the media can create localized areas of high concentration, promoting precipitation.
Q3: What are the visual signs of this compound precipitation?
Precipitation can manifest in several ways. You may observe a fine, crystalline powder, a cloudy or hazy appearance in the media, or larger, more distinct particles. It is crucial to differentiate this from microbial contamination, which typically presents with uniform turbidity and may be accompanied by a rapid change in the media's pH.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent and resolve precipitation issues with this compound in your experiments.
Experimental Workflow for Preparing this compound Working Solutions
Caption: A step-by-step workflow for preparing this compound working solutions to minimize precipitation.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in polarity when adding DMSO stock to aqueous media. | Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion. |
| High Final Concentration: The desired concentration exceeds the solubility limit of this compound in the media. | Reduce Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect. | |
| Precipitation Over Time | Compound Instability: this compound may not be stable in the media over extended periods. | Prepare Fresh Solutions: Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions. |
| Interaction with Media Components: Components in the media (e.g., serum proteins) may be causing the compound to precipitate. | Test Different Media Formulations: If possible, test the solubility of this compound in different basal media or with varying serum concentrations. | |
| Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the microscope can cause temperature changes that affect solubility. | Minimize Temperature Changes: Reduce the amount of time culture vessels are outside the incubator. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, prepare an intermediate dilution of the stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium dropwise while gently mixing. This gradual addition helps to prevent the compound from precipitating.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Urotensin-II (UT) Receptor Signaling Pathway
This compound acts as an antagonist to the UT receptor. The binding of the endogenous ligand, urotensin-II, to the UT receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the major pathways activated upon UT receptor stimulation.
Caption: Simplified signaling pathway of the Urotensin-II (UT) receptor and the inhibitory action of this compound.
Addressing variability in SB-657510 experiments
Welcome to the technical support center for SB-657510. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide guidance for using this compound effectively in experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated upon dilution or storage. How can I ensure it is fully dissolved?
A1: This is a common issue due to the compound's limited solubility. This compound is sparingly soluble in DMSO and only slightly soluble in ethanol.[1]
-
Initial Dissolution: For stock solutions, use high-quality, anhydrous DMSO. Sonication is recommended to aid dissolution and can achieve concentrations up to 27 mg/mL (53.38 mM).[2] Without sonication, solubility in DMSO is lower, in the range of 1-10 mg/mL.[1]
-
Working Solutions: When diluting the DMSO stock into aqueous buffers or cell culture media, perform serial dilutions and vortex thoroughly between each step. Avoid making large dilution steps directly into aqueous solutions, as this can cause the compound to precipitate.
-
Precipitation Check: Before use, visually inspect solutions for any precipitate. If observed, gently warm the solution and vortex or sonicate to redissolve.
-
Final Concentration: Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes.
Q2: I am observing inconsistent inhibitory effects in my cell-based assays. What are the potential causes?
A2: Variability in cell-based assays can stem from multiple factors beyond compound solubility.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Serum Components: If using serum-containing media, be aware that this compound may bind to serum proteins like albumin, reducing its effective free concentration. Consider reducing the serum percentage or using serum-free media during the treatment period if your cell line allows.
-
Compound Stability: Assess the stability of this compound in your specific culture medium and conditions. The compound may degrade over long incubation periods. Consider refreshing the media with a new compound for long-term experiments.
-
Assay-Specific Controls: Always include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (urotensin-II, the agonist), to ensure the assay is performing as expected.
Q3: What is the recommended procedure for preparing and storing stock solutions of this compound?
A3: Proper preparation and storage are critical for maintaining the compound's integrity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[2] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage:
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
Q4: How selective is this compound? Could my results be influenced by off-target effects?
A4: this compound is a highly selective antagonist for the urotensin-II (UT) receptor.[3][4]
-
Selectivity Profile: Studies have shown that it has over 100-fold selectivity for the UT receptor compared to a panel of 86 other distinct receptors, ion channels, and enzymes, including angiotensin II and endothelin-1 (B181129) receptors.[4]
-
Minimizing Off-Target Concerns: While the selectivity is high, it is good practice to rule out off-target effects.
-
Dose-Response Curve: Perform a full dose-response experiment. A classic sigmoidal curve suggests a specific receptor-mediated effect.
-
Control Experiments: Use a structurally unrelated UT receptor antagonist as a control to confirm that the observed effect is due to UT receptor inhibition.
-
Rescue Experiments: In cell lines with low or no UT receptor expression, this compound should not produce the same effect, which can serve as a negative control.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 505.81 g/mol | [4] |
| Molecular Formula | C₁₉H₂₂BrClN₂O₅S | [1] |
| CAS Number | 474960-44-6 | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [1] |
| Solubility (DMSO) | 1-10 mg/mL (sparingly); up to 27 mg/mL with sonication | [1][2] |
| Solubility (Ethanol) | 0.1-1 mg/mL (slightly soluble) | [1] |
| Long-Term Storage | -20°C (as solid or in solution) | [1][3] |
Table 2: In Vitro Potency and Binding Affinity of this compound
| Parameter | Species | Value (nM) | Assay Type | Reference(s) |
| Ki | Human | 61 | UT Receptor Binding | [2] |
| Monkey | 17 | UT Receptor Binding | [2] | |
| Cat | 30 | UT Receptor Binding | [2] | |
| Rat | 65 | UT Receptor Binding | [2] | |
| Mouse | 56 | UT Receptor Binding | [2] | |
| IC₅₀ | Not Specified | 180 | U-II-induced Ca²⁺ Mobilization | [3] |
| EC₅₀ | Mammalian | 50 - 189 | Antagonism of U-II-induced Aortic Contraction | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Mass: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10 mM). (Mass = 10 mM * 505.81 g/mol * Volume in L).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial of this compound.
-
Solubilization: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C for long-term use.[1][2]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate assay buffer or cell culture medium immediately before use. Mix well at each dilution step.
Protocol 2: Urotensin-II Receptor (UT) Radioligand Binding Assay
This protocol is adapted from methodologies described for UT receptor binding assays.[5]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the UT receptor (e.g., HEK293-UT) or from tissues known to express the receptor.
-
Assay Buffer: Use a binding buffer such as 20 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (10-15 µg protein).
-
Increasing concentrations of "cold" this compound or other test compounds.
-
A constant concentration of a radiolabeled UT receptor ligand, such as [³H]this compound (e.g., 10 nM).[5]
-
-
Nonspecific Binding: For determining nonspecific binding, add a high concentration of unlabeled urotensin-II (e.g., 1 µM) to a set of wells.
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[5]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.
Visualizations: Pathways and Workflows
Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for assessing this compound inhibitory activity.
Caption: Troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. SB 657510 (474960-44-6) for sale [vulcanchem.com]
- 5. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-657510 Cytotoxicity Assessment in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the assessment of SB-657510 cytotoxicity in cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the urotensin-II receptor (UT), which is a G protein-coupled receptor.[1][2] By competitively binding to UT receptors, this compound blocks the interaction of the endogenous ligand urotensin-II. This inhibition prevents downstream signaling pathways, such as intracellular calcium mobilization and protein kinase activation.[1][2]
Q2: What are the known binding affinities (Ki) of this compound for the urotensin-II receptor in different species?
A2: The inhibitory constant (Ki) values for this compound at the urotensin-II receptor vary across species. Reported values are 61 nM for human, 17 nM for monkey, 30 nM for cat, 65 nM for rat, and 56 nM for mouse receptors.[2][3]
Q3: Is there publicly available data on the direct cytotoxic effects (e.g., IC50 values from cell viability assays) of this compound on cancer cell lines?
Q4: What is the solubility and recommended storage for this compound?
A4: this compound is soluble in DMSO (27 mg/mL, 53.38 mM), and sonication is recommended to aid dissolution.[3] For long-term storage, it is advised to store the compound as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year.[3] Stock solutions stored at -80°C should be used within 6 months, and those at -20°C should be used within 1 month.[2]
Hypothetical Cytotoxicity Data Presentation
While specific public data is limited, researchers generating their own cytotoxicity data for this compound can use the following table structure for clear presentation and comparison.
| Cell Line | Cell Type | Assay Duration (hours) | IC50 (µM) | Notes |
| e.g., A549 | Human Lung Carcinoma | 48 | Enter Value | e.g., Observed morphological changes |
| e.g., MCF-7 | Human Breast Adenocarcinoma | 48 | Enter Value | |
| e.g., U-87 MG | Human Glioblastoma | 72 | Enter Value | |
| e.g., PC-3 | Human Prostate Adenocarcinoma | 48 | Enter Value | e.g., Compound precipitation observed at >100 µM |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol provides a standard method for assessing cell viability through the colorimetric MTT assay.
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous solution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Troubleshooting Guide
Issue: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects on the plate, or improper mixing of the compound.
-
Solution: Ensure a single-cell suspension before seeding and mix gently but thoroughly. To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or culture medium.
Issue: No dose-dependent decrease in cell viability is observed.
-
Possible Cause: The chosen cell line may be resistant to any potential cytotoxic effects of this compound, or the incubation time may be too short.
-
Solution: Confirm that the cell line expresses the urotensin-II receptor if the intended effect is related to its antagonist activity. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Consider using a more sensitive assay, such as an ATP-based luminescent assay.
Issue: Compound precipitates in the culture medium.
-
Possible Cause: Poor solubility of this compound at the tested concentrations in the aqueous culture medium.
-
Solution: Prepare a high-concentration stock solution in DMSO and vortex thoroughly before making further dilutions in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. Ensure the final DMSO concentration remains below toxic levels.
Issue: High background signal in the assay.
-
Possible Cause: Contamination of the cell culture, high cell density, or interference from components in the culture medium.
-
Solution: Regularly test for mycoplasma contamination. Optimize cell seeding density to avoid overgrowth. When using colorimetric assays, check if any components of the medium (e.g., phenol (B47542) red) interfere with the absorbance reading and consider using a medium without that component for the assay.
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: this compound blocks urotensin-II signaling.
References
Technical Support Center: Overcoming Poor In Vivo Efficacy of SB-657510
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the in vivo efficacy of SB-657510, a selective urotensin-II (UT) receptor antagonist.
Initial Clarification: Contrary to potential misconceptions, this compound is a selective antagonist for the urotensin-II (UT) receptor, not the CXCR2 receptor.[1][2] This distinction is critical for proper experimental design and data interpretation. This guide will therefore focus on the urotensin-II signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-peptide antagonist of the urotensin-II (UT) receptor, also known as GPR14.[3][4][5] Urotensin-II is a potent vasoconstrictor peptide, and by blocking its receptor, this compound inhibits downstream signaling pathways, such as the mobilization of intracellular calcium, which are involved in vasoconstriction and cell proliferation.[1][6]
Q2: What are the common reasons for observing poor in vivo efficacy with this compound?
A2: Several factors can contribute to the poor in vivo efficacy of small molecule inhibitors like this compound. These can include:
-
Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have a short half-life, poor absorption, or rapid metabolism, leading to insufficient exposure at the target site.
-
Inadequate Formulation and Solubility: this compound has limited solubility, which can hinder its absorption and bioavailability.[7]
-
Incorrect Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the drug.
-
Animal Model Selection: The expression and function of the urotensin-II system can vary between species, potentially affecting the drug's efficacy.
-
Compensatory Mechanisms: The biological system may adapt to the blockade of the UT receptor by upregulating alternative signaling pathways.
Q3: What are some recommended starting points for dosing this compound in rodents?
A3: Dosing can vary significantly based on the animal model and the targeted disease. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. However, published studies can provide a starting point. For example, some studies have used doses in the range of 10-30 mg/kg.
Q4: How can I improve the solubility and bioavailability of this compound for in vivo studies?
A4: Improving the formulation of this compound is key for enhancing its in vivo performance. Consider the following approaches:
-
Vehicle Selection: Use of appropriate vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline can improve solubility.
-
Nanosuspensions: Preparing the compound as a nanosuspension can enhance its dissolution rate and bioavailability.
-
Prodrug Strategies: Although not commercially available for this compound, a prodrug approach could theoretically be used to improve its physicochemical properties.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low biological activity observed in vivo | Inadequate drug exposure at the target tissue. | 1. Optimize Formulation: Improve the solubility of this compound using appropriate vehicles or by creating a nanosuspension. 2. Adjust Dosing Regimen: Increase the dose or the frequency of administration based on pilot pharmacokinetic studies. 3. Change Route of Administration: Consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection if oral bioavailability is low. |
| Species-specific differences in the urotensin-II system. | 1. Confirm Target Expression: Verify the expression of the UT receptor in your animal model's target tissue. 2. Consider a Different Model: If possible, select an animal model known to have a urotensin-II system that is responsive to antagonists. | |
| High variability in experimental results | Inconsistent drug formulation and administration. | 1. Standardize Formulation Protocol: Ensure the formulation is prepared consistently for each experiment. 2. Precise Administration: Use precise techniques for drug administration to minimize variability between animals. |
| Inter-animal differences in metabolism. | 1. Increase Sample Size: A larger number of animals per group can help to account for individual variations. 2. Monitor Plasma Levels: If feasible, measure the plasma concentration of this compound to correlate with the observed effects. | |
| Toxicity or adverse effects observed | Off-target effects or excessive on-target inhibition. | 1. Dose De-escalation: Reduce the dose to a level that is effective but not toxic. 2. Monitor Animal Health: Closely monitor the animals for any signs of toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, for a final concentration of 10 mg/mL, you might start with 10% DMSO.
-
Add PEG300 to the solution. A common ratio is 40% PEG300.
-
Add Tween 80 to the mixture. A typical concentration is 5% Tween 80.
-
Vortex the mixture thoroughly until it is homogenous.
-
Slowly add sterile saline to the desired final volume while continuously vortexing.
-
If any precipitation occurs, sonicate the suspension in a water bath until it is uniform.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: In Vivo Efficacy Study in a Rodent Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model.
Materials:
-
Appropriate rodent model of the disease of interest
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (formulation without this compound)
-
Dosing syringes and gavage needles
-
Equipment for monitoring disease-specific endpoints
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Randomly assign the animals to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Administer the this compound formulation or vehicle control to the animals according to the predetermined dosing schedule (e.g., once daily by oral gavage).
-
Monitor the animals for the duration of the study for any signs of toxicity or changes in behavior.
-
At the end of the study, collect relevant tissues or blood samples for analysis of disease-specific biomarkers.
-
Analyze the data to determine the effect of this compound on the disease phenotype.
Visualizations
Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: SB-657510 Selectivity Profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the selectivity profiling of SB-657510, a potent and selective antagonist of the human CXCR2 receptor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a high-affinity antagonist for the human C-X-C chemokine receptor 2 (CXCR2). It exerts its pharmacological effect by preventing the binding of endogenous chemokine ligands, such as IL-8 (CXCL8), thereby inhibiting downstream signaling pathways involved in neutrophil recruitment and activation.
Q2: How is the selectivity of this compound determined against other receptors?
The selectivity of this compound is typically assessed through a comprehensive panel of in vitro binding and functional assays against a broad range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. This process, often referred to as selectivity profiling or off-target screening, is crucial for identifying potential off-target interactions that could lead to undesirable side effects.
Q3: What does the selectivity profile of this compound look like?
Data Presentation: Illustrative Selectivity Profile of this compound
| Receptor Target | Ligand/Substrate | Assay Type | This compound Kᵢ (nM) or IC₅₀ (nM) | Selectivity (fold vs. CXCR2) |
| CXCR2 | [¹²⁵I]-CXCL8 | Radioligand Binding | 0.8 | - |
| CXCR1 | [¹²⁵I]-CXCL8 | Radioligand Binding | >10,000 | >12,500 |
| CCR1 | [¹²⁵I]-MIP-1α | Radioligand Binding | >10,000 | >12,500 |
| CCR2b | [¹²⁵I]-MCP-1 | Radioligand Binding | >10,000 | >12,500 |
| CCR5 | [¹²⁵I]-MIP-1α | Radioligand Binding | >10,000 | >12,500 |
| Dopamine D₂ | [³H]-Spiperone | Radioligand Binding | >5,000 | >6,250 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Radioligand Binding | >5,000 | >6,250 |
| Adrenergic α₁ₐ | [³H]-Prazosin | Radioligand Binding | >10,000 | >12,500 |
| Histamine H₁ | [³H]-Pyrilamine | Radioligand Binding | >10,000 | >12,500 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent a typical selectivity profile for a highly selective compound. Actual values for this compound may vary and should be determined experimentally.
Troubleshooting Experimental Issues
Q4: In our binding assay, this compound shows significant inhibition of a non-target receptor. What could be the cause?
-
Experimental Artifacts: Ensure proper buffer conditions, including pH and ionic strength, as these can influence ligand binding. Verify the quality and concentration of all reagents, including the radioligand and competitor compounds.
-
Compound Purity: Impurities in the this compound sample could be responsible for the off-target activity. It is advisable to verify the purity of the compound using analytical techniques such as HPLC-MS.
-
Assay-Specific Interactions: Some assay formats may be more prone to non-specific binding or interference. Consider using an alternative assay format (e.g., a functional assay instead of a binding assay) to confirm the finding.
Q5: Our functional assay results for this compound are not consistent with the expected antagonist activity at CXCR2. What should we check?
-
Cell Line Integrity: Confirm the expression and functionality of the CXCR2 receptor in your chosen cell line. Passage number can affect receptor expression levels.
-
Ligand Concentration: Ensure that the concentration of the stimulating chemokine (e.g., CXCL8) is appropriate to elicit a robust and reproducible response. A full agonist dose-response curve should be performed.
-
Signal Detection: Verify that the detection method (e.g., calcium mobilization, β-arrestin recruitment) is optimized and that the signal-to-noise ratio is adequate.
-
Compound Stability: Assess the stability of this compound in the assay buffer under the experimental conditions.
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay for Selectivity Profiling
This protocol describes a generalized method for assessing the binding affinity of this compound for a target receptor (e.g., CXCR2) and a panel of off-target receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the receptor of interest.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]-CXCL8 for CXCR2) to each well.
-
Add increasing concentrations of this compound (or a known reference compound) to the wells.
-
To determine non-specific binding, add a high concentration of a non-labeled, high-affinity ligand for the receptor of interest to a set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflow for determining receptor binding affinity.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Interpreting Unexpected Data from SB-657510 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected data while using SB-657510, a selective antagonist of the urotensin-II (UT) receptor.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to block urotensin-II (U-II) induced effects, but I am not seeing the expected level of inhibition. Why might this be?
A1: Several factors could contribute to a lower-than-expected inhibitory effect of this compound.
-
Suboptimal Compound Concentration: Ensure you are using a concentration of this compound sufficient to competitively antagonize the effects of U-II in your specific experimental system. The reported IC50 and Ki values can vary between cell types and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
-
"Inefficient" Effects in Certain Models: It is important to note that in some preclinical models, this compound has been reported to have "inefficient effects". For instance, one study found it to be inefficient in preventing pressure-overload-induced cardiac hypertrophy and dysfunction[1]. This suggests that the role of the U-II/UT receptor system may be complex and context-dependent.
-
Receptor-Independent Effects of U-II: While U-II primarily signals through the UT receptor, the possibility of it eliciting effects through other, yet-to-be-fully-characterized pathways cannot be entirely ruled out in all biological contexts.
-
Compound Purity and Stability: Verify the purity of your this compound stock and ensure it has been stored correctly to prevent degradation.
Q2: Could this compound be acting as a partial agonist or inverse agonist in my system?
A2: This is a critical consideration for any G protein-coupled receptor (GPCR) antagonist.
-
Partial Agonism: A partial agonist binds to the receptor and elicits a response that is weaker than that of the full agonist (U-II). If this compound were acting as a partial agonist, you might observe a small stimulatory effect at baseline or an incomplete inhibition of the U-II response.
-
Inverse Agonism: An inverse agonist binds to the same receptor as an agonist but produces an opposite pharmacological response. This is only observable if the UT receptor exhibits constitutive (basal) activity in your experimental system. If this compound has inverse agonist properties, you would observe a decrease in the basal signaling of the UT receptor in the absence of U-II.
Currently, there is a lack of direct evidence in the published literature to definitively classify this compound as a partial or inverse agonist. However, these are known phenomena for GPCR antagonists and should be considered when interpreting unexpected results[2][3][4][5][6].
Q3: I am observing effects of this compound that seem unrelated to the urotensin-II pathway. Could this be due to off-target effects?
A3: While this compound is reported to be a selective UT receptor antagonist, the possibility of off-target effects should always be considered.
To investigate potential off-target effects in your system, consider the following:
-
Use a UT Receptor Knockout/Knockdown Model: The most definitive way to test for off-target effects is to treat cells or animals that do not express the UT receptor with this compound. If you still observe an effect, it is likely independent of the UT receptor.
-
Use a Structurally Unrelated UT Antagonist: Comparing the effects of this compound with another UT receptor antagonist that has a different chemical structure can help to determine if the observed effects are specific to the UT receptor or a peculiarity of this compound's structure.
Q4: In my Gαq activation assay, this compound shows little effect on U-II-stimulated signaling. Is this expected?
A4: One study has reported that this compound had "little effect" on U-II-induced Gαq activation in their specific cellular model[8]. The reasons for this could be multifaceted and depend on the specific experimental conditions, including the cell type, receptor expression levels, and the specific Gαq activation assay being used. It is possible that in certain contexts, the signaling cascade downstream of the UT receptor is less sensitive to antagonism by this compound at the level of Gαq activation, or that other signaling pathways are more prominently inhibited.
Troubleshooting Guides
Unexpected Results in Cell Migration Assays
Issue: this compound is not inhibiting U-II-induced cell migration as expected.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound to determine its IC50 for migration inhibition in your specific cell type. |
| Cell Health and Viability | Ensure that the concentrations of U-II and this compound used are not affecting cell viability. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. |
| Assay Incubation Time | Optimize the incubation time for your migration assay. It's possible the effect of this compound is more pronounced at earlier or later time points. |
| Chemoattractant Specificity | Confirm that the migration is indeed driven by U-II and its interaction with the UT receptor. Use a positive control (known inhibitor of migration) and a negative control (cells not expressing the UT receptor, if available). |
| Potential Partial Agonist Effect | At certain concentrations, a partial agonist can compete with the full agonist, leading to a reduced overall response. Analyze the full dose-response curve for any signs of partial agonism. |
Anomalous Data in Cell Proliferation Assays
Issue: this compound is showing unexpected effects on cell proliferation.
| Possible Cause | Troubleshooting Step |
| Direct Cytotoxic/Cytostatic Effects | Determine if this compound itself affects cell proliferation in the absence of U-II. Run a proliferation assay with this compound alone at various concentrations. |
| Off-Target Effects on Cell Cycle Machinery | If effects are observed in UT receptor-negative cells, this compound may be interacting with other cellular components that regulate the cell cycle. |
| Nutrient Depletion or Media Effects | Ensure that the duration of the proliferation assay is not so long that nutrient depletion in the media becomes a confounding factor. |
| Assay Sensitivity | Different proliferation assays measure different cellular processes (e.g., metabolic activity vs. DNA synthesis). Consider using an orthogonal method to confirm your results (e.g., BrdU incorporation in addition to an MTT assay). |
Experimental Protocols
Key Experiment 1: Intracellular Calcium Mobilization Assay
Objective: To determine the inhibitory effect of this compound on urotensin-II-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the urotensin-II receptor (e.g., HEK293-UT) in appropriate media.
-
On the day of the experiment, harvest cells and wash with a buffer suitable for calcium imaging (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Typically, this involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a pre-determined concentration of urotensin-II to stimulate the cells.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon U-II stimulation.
-
Plot the U-II-induced calcium response as a function of this compound concentration to determine the IC50 value.
-
Key Experiment 2: Cell Migration Assay (Boyden Chamber)
Objective: To assess the effect of this compound on urotensin-II-induced cell migration.
Methodology:
-
Cell Preparation:
-
Culture cells of interest to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration.
-
Harvest cells and resuspend in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Boyden chamber inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber, add media containing urotensin-II as the chemoattractant. Include a negative control with serum-free media only.
-
In the upper chamber, add the cell suspension pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period optimized for your cell type (typically 4-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the migrated cells with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Express the data as a percentage of the migration induced by urotensin-II alone.
-
Visualizations
Caption: Canonical Urotensin-II Signaling Pathway and Site of this compound Action.
Caption: Troubleshooting Workflow for Unexpected this compound Data.
References
- 1. Cardiac hypertrophy is not a required compensatory response to short-term pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
Technical Support Center: Best Practices for Handling SB-657510 in the Lab
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SB-657510 in a laboratory setting. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting guidance for experiments involving this selective urotensin-II (UT) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor.[1][2][3] Its mechanism of action involves competitively blocking the binding of the endogenous ligand, urotensin-II (U-II), to the UT receptor.[3] This inhibition prevents the activation of downstream signaling pathways that are typically triggered by U-II, such as intracellular calcium mobilization, vasoconstriction, and cellular proliferation.[1][2]
Q2: What are the common research applications of this compound?
This compound is primarily used in research to investigate the physiological and pathophysiological roles of the urotensin-II system.[1][4] Its antagonist activity makes it a valuable tool for studying processes where U-II is implicated, including:
-
Inflammatory responses
-
Smooth muscle cell proliferation[2]
-
Potential therapeutic applications in conditions like hypertension and heart failure[1]
Q3: What are the binding affinities of this compound for the urotensin-II receptor in different species?
This compound exhibits varying binding affinities (Ki values) for the urotensin-II receptor across different species. This is an important consideration when designing experiments with animal models.
| Species | Ki Value (nM) |
| Human | 61 |
| Monkey | 17 |
| Cat | 30 |
| Rat | 65 |
| Mouse | 56 |
Data compiled from multiple sources.
Troubleshooting Guides
Solubility and Stability
Q4: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound has limited solubility in aqueous solutions. The recommended solvents for creating stock solutions are dimethyl sulfoxide (B87167) (DMSO) and, to a lesser extent, ethanol.
| Solvent | Solubility |
| DMSO | Sparingly soluble: 1-10 mg/mL |
| Ethanol | Slightly soluble: 0.1-1 mg/mL |
Data compiled from multiple sources.
Troubleshooting Tips:
-
For initial solubilization: Use 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Working solutions: For cell-based assays, dilute the DMSO stock solution in your aqueous culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: If you observe precipitation, gentle sonication of the stock solution may aid in dissolution.
Q5: How should I store this compound, and what is its stability?
Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.
-
In solvent (DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Stability Considerations:
-
Freeze-Thaw Cycles: While specific data on the freeze-thaw stability of this compound is limited, it is best practice to minimize the number of freeze-thaw cycles for any dissolved compound.[5][6][7][8] Aliquoting your stock solution is highly recommended.
-
Light Sensitivity: There is no specific data available on the photostability of this compound. As a general precaution, it is advisable to protect solutions from direct light exposure by using amber vials or by wrapping containers in foil.[9][10][11][12][13][14][15][16]
-
Aqueous Stability: The stability of this compound in aqueous buffers over extended periods has not been extensively documented. It is recommended to prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock. The stability of compounds in aqueous solutions can be pH-dependent.[17][18]
In Vitro Experiments
Q6: My in vitro assay is not showing the expected inhibition with this compound. What could be the issue?
Several factors can contribute to a lack of inhibitory effect in cell-based assays.
Troubleshooting Workflow for In Vitro Assays
References
- 1. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Clinical Implications of the Urotensin II Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. fda.gov [fda.gov]
- 8. pacelabs.com [pacelabs.com]
- 9. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability | SGS USA [sgs.com]
- 11. Determination of the Acceptable Ambient Light Exposure during Drug Product Manufacturing for Long-Term Stability of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. The influence of light sources on sunitinib measurements with photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of light source and UVA quotient on monoclonal antibody stability during ambient light exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of light stability of drugs in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role Of pH Buffering In Long-Term Stability Of Aqueous Zinc Ion Batteries [eureka.patsnap.com]
Validation & Comparative
Validating the Antagonist Effect of SB-657510: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist effect of SB-657510 at the urotensin-II (UT) receptor, with supporting experimental data. We will delve into its performance relative to other known UT receptor antagonists, present detailed experimental protocols for key validation assays, and visualize the associated signaling pathways and experimental workflows.
Unveiling the Antagonistic Profile of this compound
This compound is a selective, non-peptide antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including cardiovascular regulation.[1] The validation of its antagonist effect is crucial for its development as a potential therapeutic agent. This is primarily achieved through in vitro assays that measure its ability to bind to the UT receptor and block the functional response induced by the endogenous agonist, urotensin-II (U-II).
Comparative Antagonist Potency
To contextualize the efficacy of this compound, its performance has been compared with other UT receptor antagonists, such as the peptide antagonist urantide (B549374) and another non-peptide antagonist, GSK1562590. The following tables summarize the inhibitory potency (IC50) of these compounds in two distinct functional assays.
Table 1: Comparison of IC50 Values in a Calcium Mobilization Assay
| Compound | IC50 (nM) |
| This compound | 180 [1] |
| Urantide | - |
| GSK1562590 | - |
Note: Directly comparable IC50 values for urantide and GSK1562590 from the same study were not available in the provided search results. A separate study reports urantide's pKB value, a measure of antagonist potency, as 8.3 in rat aorta, and its pKi as 8.3 in a binding assay.[2]
Table 2: Comparison of Antagonist Affinity (Ki) across Species
| Species | This compound Ki (nM) |
| Human | 61[3][4] |
| Monkey | 17[3][4] |
| Cat | 30[3][4] |
| Rat | 65[3][4] |
| Mouse | 56[3][4] |
These data highlight the potent and cross-species antagonist activity of this compound at the UT receptor.
Urotensin-II Signaling Pathway
Urotensin-II, upon binding to its Gq-coupled receptor (UT), initiates a signaling cascade that leads to various cellular responses, most notably vasoconstriction. The primary pathway involves the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event that this compound effectively blocks.
Experimental Protocols
The validation of this compound's antagonist effect relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Competition Binding Assay
This assay determines the affinity of this compound for the UT receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
HEK293 cells stably expressing the human UT receptor.
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand: [³H]this compound.
-
Unlabeled competitor: this compound.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
b. Protocol:
-
Membrane Preparation: Culture HEK293-UT cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]this compound to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with only the radioligand (total binding) and wells with an excess of unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled competitor. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium induced by urotensin-II.
a. Materials:
-
HEK293 cells stably expressing the human UT receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with HEPES).
-
Urotensin-II (agonist).
-
This compound (antagonist).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
b. Protocol:
-
Cell Plating: Seed HEK293-UT cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Stimulation: Inject a fixed concentration of urotensin-II into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the urotensin-II response against the log concentration of this compound to determine its IC50 value.
Experimental Workflow for Antagonist Validation
The process of validating a GPCR antagonist like this compound follows a logical progression from initial binding studies to functional characterization.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Urotensin-II Receptor Antagonists: SB-657510 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the urotensin-II (UT) receptor antagonist SB-657510 with other notable antagonists, including palosuran (B1678358) and the peptidic antagonist urantide (B549374). The information is supported by experimental data from published studies to assist researchers in selecting the appropriate tool for their specific in vitro and in vivo investigations of the urotensinergic system.
Introduction to Urotensin-II and its Antagonists
Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the G protein-coupled urotensin receptor (UT receptor). The U-II/UT receptor system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, renal function, and fibrosis, making it a significant target for drug discovery. Urotensin-II receptor antagonists are critical tools for elucidating the roles of this system in health and disease and hold therapeutic potential for conditions such as hypertension, heart failure, and diabetic nephropathy. This guide focuses on a comparative analysis of this compound, a non-peptidic antagonist, against other key antagonists.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound, palosuran, and urantide at the urotensin-II receptor. These data are compiled from various studies, and it is important to note that direct comparisons are most accurate when data is generated under the same experimental conditions.
Table 1: Urotensin-II Receptor Binding Affinity of Antagonists
| Compound | Species/Receptor | Assay Type | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| This compound | Human | Competition Binding | [¹²⁵I]hU-II | Recombinant HEK293 cell membranes | 61 | 7.21 | [1] |
| Monkey | Competition Binding | [¹²⁵I]hU-II | Recombinant HEK293 cell membranes | 17 | 7.77 | [1] | |
| Cat | Competition Binding | [¹²⁵I]hU-II | Recombinant HEK293 cell membranes | 30 | 7.52 | [1] | |
| Rat | Competition Binding | [¹²⁵I]hU-II | Recombinant HEK293 cell membranes | 65 | 7.19 | [1] | |
| Mouse | Competition Binding | [¹²⁵I]hU-II | Recombinant HEK293 cell membranes | 56 | 7.25 | [1] | |
| Human | Whole Cell Binding | [¹²⁵I]hU-II | Intact recombinant hUT-CHO cells | 46 | 7.34 | [2] | |
| Palosuran | Human | Competition Binding | [¹²⁵I]hU-II | Recombinant CHO cell membranes | 5 | 8.30 | [2] |
| Monkey | Competition Binding | [¹²⁵I]hU-II | Recombinant CHO cell membranes | 4 | 8.40 | [2] | |
| Rat | Competition Binding | [¹²⁵I]hU-II | Recombinant CHO cell membranes | >1000 | <6.0 | [2] | |
| Human | Whole Cell Binding | [¹²⁵I]hU-II | Intact recombinant hUT-CHO cells | 276 | 6.56 | [2] | |
| Urantide | Human | Competition Binding | [¹²⁵I]U-II | Recombinant CHO/K1 cells | - | 8.3 | [3] |
Table 2: Functional Antagonism of Urotensin-II Induced Responses
| Compound | Species/Assay | Functional Readout | IC₅₀ (nM) | pA₂/pKB | Reference |
| This compound | Human (HEK293 cells) | Ca²⁺ mobilization | 180 | - | [1] |
| Rat (Aorta) | Vasoconstriction | - | 7.47 | [4] | |
| Cat (Isolated Artery) | Vasoconstriction | - | >8.5 | [2] | |
| Monkey (Isolated Artery) | Vasoconstriction | - | >1.6 | [2] | |
| Palosuran | Human (CHO cells) | Ca²⁺ mobilization | 323 | - | [2] |
| Rat (Aorta) | Vasoconstriction | - | 5.2 | [5] | |
| Urantide | Rat (Aorta) | Vasoconstriction | - | 8.3 | [6] |
Key Findings from Comparative Data
A critical observation is the discrepancy in palosuran's activity between cell membrane preparations and intact cells. Palosuran demonstrates high affinity for the human UT receptor in cell membrane binding assays (Ki = 5 nM), but this affinity is significantly reduced in whole-cell binding assays (Ki = 276 nM)[2]. This suggests that cellular factors or membrane accessibility may influence its binding. In contrast, this compound shows consistent binding affinity in both membrane and whole-cell formats[2].
In functional assays, this compound is a potent antagonist of U-II-induced calcium mobilization and vasoconstriction across multiple species[1][2][4]. Palosuran's functional antagonism is considerably weaker, particularly in non-primate species[2][5]. The peptidic antagonist, urantide, is reported to be a very potent antagonist in the rat aorta[6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the urotensin-II receptor.
Materials:
-
HEK293 cells stably expressing the human urotensin-II receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radioligand: [¹²⁵I]-labeled human urotensin-II.
-
Unlabeled urotensin-II (for non-specific binding determination).
-
Test compounds (e.g., this compound, palosuran).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hUT cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in membrane preparation buffer.
-
Homogenize the cells using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg protein/well).
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled urotensin-II (e.g., 1 µM).
-
Add a fixed concentration of [¹²⁵I]hU-II (e.g., 0.1-0.2 nM).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of an antagonist to inhibit urotensin-II-induced increases in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing the human urotensin-II receptor.
-
Cell culture medium.
-
Black, clear-bottom 96-well microplates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
Urotensin-II.
-
Test compounds.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed the cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium indicator dye solution (containing probenecid) and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Add varying concentrations of the test compound to the wells and incubate for a defined period (pre-incubation).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of urotensin-II (typically the EC₈₀ concentration) to stimulate the cells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the percentage of inhibition of the urotensin-II response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Rat Aortic Ring Contraction Assay
Objective: To assess the ability of an antagonist to inhibit urotensin-II-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Urotensin-II.
-
Test compounds.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering connective and fatty tissue.
-
Cut the aorta into rings of approximately 2-4 mm in length.
-
The endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps, if required.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to force transducers to record isometric tension.
-
Apply a resting tension (e.g., 1.5-2 g) and allow the tissues to equilibrate for at least 60-90 minutes, with periodic washing.
-
-
Experimental Protocol:
-
After equilibration, contract the rings with a high concentration of potassium chloride (KCl) to test their viability.
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the rings with either vehicle or a specific concentration of the test antagonist for a pre-determined time.
-
Construct a cumulative concentration-response curve to urotensin-II by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile responses.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for urotensin-II in the absence and presence of the antagonist.
-
Determine the pA₂ or Kb value from the rightward shift of the concentration-response curve to quantify the potency of the antagonist.
-
Visualizing Key Pathways and Workflows
Urotensin-II Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of urotensin-II to its receptor, leading to vasoconstriction.
Caption: Urotensin-II signaling pathway leading to vasoconstriction.
Experimental Workflow for Urotensin-II Antagonist Evaluation
This diagram outlines a typical workflow for the in vitro characterization of a novel urotensin-II receptor antagonist.
Caption: Workflow for evaluating a urotensin-II antagonist.
Conclusion
The selection of a urotensin-II receptor antagonist for research purposes requires careful consideration of its pharmacological properties across different experimental systems. This compound emerges as a robust and reliable tool, demonstrating consistent high affinity and potent functional antagonism in both cellular and tissue-based assays across multiple species. While palosuran shows high affinity in membrane preparations, its significantly reduced activity in intact cells and tissues warrants caution in data interpretation, particularly in non-primate models. Urantide stands out as a potent peptidic antagonist, offering a different chemical scaffold for investigation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the complex and therapeutically relevant urotensinergic system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Urotensin-II receptor ligands. From agonist to antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Peptide and Non-Peptide C5a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) receptor, C5aR1 (CD88), is a G protein-coupled receptor that plays a pivotal role in driving inflammatory responses. Its activation by the potent anaphylatoxin C5a triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation of immune cells, and production of pro-inflammatory cytokines.[1][2] Consequently, antagonism of C5aR1 has emerged as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.[3][4]
This guide provides a detailed comparison of the two main classes of C5aR1 antagonists: peptide-based antagonists and non-peptide small molecule inhibitors. We present a summary of their efficacy based on available experimental data, outline common experimental protocols for their evaluation, and visualize the key signaling pathways involved.
Data Presentation: Quantitative Comparison of C5aR1 Antagonists
The following tables summarize the in vitro efficacy of representative peptide and non-peptide C5aR1 antagonists. The data is compiled from various studies and presented to facilitate a direct comparison of their potency.
Table 1: Peptide-Based C5aR1 Antagonists
| Compound | Type | Target Species | Assay Type | IC50 / Ki | Reference |
| PMX53 | Cyclic Hexapeptide | Human | C5a-induced Ca2+ mobilization in neutrophils | 20 nM (IC50) | [5] |
| PMX205 | Cyclic Peptide | Human | Not Specified | Not Specified | [5] |
| JPE-1375 | Linear Peptidomimetic | Human | Not Specified | Not Specified | [5] |
| MeFKPdChaWr | Acyclic Hexapeptide | Human | C5aR Binding on PMN membranes | ~2 µM (Ki) | [6] |
| AcF[OPdChaWR] | Cyclic Hexapeptide | Human | Inhibition of MPO release from PMNs | 20 nM (IC50) | [6] |
Table 2: Non-Peptide (Small Molecule) C5aR1 Antagonists
| Compound | Type | Target Species | Assay Type | IC50 / Ki | Reference |
| Avacopan (CCX168) | Small Molecule | Human | Not Specified | Not Specified | [7] |
| W-54011 | Small Molecule | Human | 125I-C5a Binding to Neutrophils | 2.2 nM (Ki) | [8] |
| NDT9520492 | Small Molecule | Human | Not Specified | Not Specified | [9] |
| NGD 2000-1 | Small Molecule | Human | Not Specified | Not Specified | [9] |
| Compound 14 (from Blagg et al.) | Amide Series | Human | C5a Receptor Binding | 5 nM (IC50) | [10] |
Experimental Protocols
The evaluation of C5aR1 antagonist efficacy typically involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., 125I-C5a) for binding to the C5aR1.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay to determine antagonist affinity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing C5aR1 (e.g., human neutrophils) or from cell lines engineered to overexpress the receptor.[8]
-
Incubation: A constant concentration of radiolabeled C5a is incubated with the cell membranes in the presence of increasing concentrations of the test antagonist.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block C5a-induced intracellular calcium mobilization, a key downstream signaling event.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay to assess antagonist function.
Methodology:
-
Cell Loading: C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent indicator.
-
Antagonist Pre-incubation: The loaded cells are pre-incubated with various concentrations of the antagonist.
-
C5a Stimulation: The cells are then stimulated with a sub-maximal concentration of C5a to induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.[11]
-
Data Analysis: The IC50 value, representing the concentration of antagonist required to inhibit 50% of the C5a-induced calcium response, is calculated.
Signaling Pathways
The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events. Antagonists, by blocking this initial interaction, prevent the activation of these downstream pathways.
C5aR1 Signaling Pathway:
Caption: Simplified C5aR1 signaling cascade leading to inflammatory responses.
Upon binding of C5a, C5aR1 activates heterotrimeric G proteins, primarily of the Gi family.[12][13] This leads to the activation of downstream effectors including phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing intracellular calcium mobilization and protein kinase C (PKC) activation.[14] Other activated pathways include the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, all of which contribute to the pro-inflammatory cellular responses.[1][14]
Conclusion
Both peptide and non-peptide antagonists have demonstrated high potency in blocking C5aR1 activity. Peptide antagonists, often derived from the C-terminus of C5a, have been instrumental as research tools.[2][6] However, their therapeutic potential can be limited by factors such as poor oral bioavailability and susceptibility to proteolytic degradation.
Non-peptide small molecule antagonists, on the other hand, generally offer improved pharmacokinetic properties, including oral availability, making them more attractive candidates for clinical development.[7][8] The successful development and approval of avacopan, an orally administered small molecule C5aR1 antagonist, for the treatment of ANCA-associated vasculitis, underscores the therapeutic potential of this class of inhibitors.[7]
The choice between a peptide and a non-peptide antagonist will ultimately depend on the specific research or therapeutic application. For in vitro and in vivo preclinical studies, peptide antagonists remain valuable tools. For clinical applications, the focus has largely shifted towards the development of orally bioavailable small molecule inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the continued research and development of novel C5aR1 antagonists.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C5a receptor antagonists for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small, non-peptide C5a receptor antagonists: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonistic peptides against human anaphylatoxin C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sinobiological.com [sinobiological.com]
- 14. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Species Activity of SB-657510: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-species activity of a drug candidate is a critical step in preclinical development. This guide provides a comparative overview of the CXCR2 antagonist SB-657510, focusing on its activity across different species. Due to the limited availability of specific quantitative cross-species data for this compound in publicly accessible literature, this guide also presents comparative data for other well-characterized CXCR2 antagonists to provide a framework for evaluation.
Executive Summary
Comparison of CXCR2 Antagonist Activity Across Species
Direct comparative data for this compound is not available in the public domain. However, to illustrate a cross-species comparison, the following table summarizes the activity of a well-studied alternative, Navarixin (SCH 527123).
| Compound | Species | Target | Assay Type | Potency (nM) |
| This compound | Human | CXCR2 | Radioligand Binding (Ki) | Data not available |
| Mouse | CXCR2 | Radioligand Binding (Ki) | Data not available | |
| Rat | CXCR2 | Radioligand Binding (Ki) | Data not available | |
| This compound | Human | CXCR2 | Chemotaxis (IC50) | Data not available |
| Mouse | CXCR2 | Chemotaxis (IC50) | Data not available | |
| Rat | CXCR2 | Chemotaxis (IC50) | Data not available | |
| Navarixin (SCH 527123) | Mouse | CXCR2 | Radioligand Binding (Kd) | 0.20[1] |
| Rat | CXCR2 | Radioligand Binding (Kd) | 0.20[1] | |
| Cynomolgus Monkey | CXCR2 | Radioligand Binding (Kd) | 0.08[1] | |
| Cynomolgus Monkey | CXCR1 | Radioligand Binding (Kd) | 41[1] | |
| Human | CXCR2 | Chemotaxis (IC50) | ~3-6[1] | |
| Cynomolgus Monkey | CXCR1 | Chemotaxis (IC50) | ~1000[1] |
Note: The lack of publicly available, specific quantitative data for this compound's cross-species activity is a significant limitation. Researchers are encouraged to consult primary literature and patent filings for more detailed information, which may exist but is not indexed in commonly accessible scientific databases.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cross-species activity of CXCR2 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound to the CXCR2 receptor.
1. Membrane Preparation:
-
Cells stably expressing the CXCR2 receptor of the desired species (human, mouse, rat) are harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand that binds to CXCR2 (e.g., [¹²⁵I]-IL-8) is incubated with the cell membranes.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CXCR2 antagonist.
3. Separation and Detection:
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant that signals through CXCR2.
1. Cell Preparation:
-
Neutrophils or other immune cells expressing CXCR2 are isolated from the blood of the relevant species.
-
The cells are resuspended in a suitable assay medium.
2. Assay Setup (Boyden Chamber):
-
A multi-well plate with a porous membrane insert (e.g., Transwell®) is used.
-
The lower chamber is filled with a chemoattractant (e.g., CXCL1 or CXCL8).
-
The isolated cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
The cell suspension is then added to the upper chamber of the insert.
3. Incubation and Migration:
-
The plate is incubated to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
4. Quantification of Migration:
-
After incubation, the non-migrated cells in the upper chamber are removed.
-
The cells that have migrated to the lower side of the membrane or into the lower chamber are stained and quantified. This can be done by microscopy, flow cytometry, or using a plate reader-based method.
5. Data Analysis:
-
The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the vehicle control.
-
The concentration of the compound that inhibits 50% of the cell migration (IC50) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow for evaluating a CXCR2 antagonist.
References
Validating SB-657510 in a New Disease Model: A Comparative Guide for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of SB-657510, a selective urotensin-II (UT) receptor antagonist, in a new disease model: Inflammatory Bowel Disease (IBD). Recognizing the initial interest in CXCR2 signaling, this document presents a comparative analysis between this compound and a well-characterized CXCR2 antagonist, SB225002, both of which target pathways implicated in the pathogenesis of IBD.
While this compound is a potent antagonist of the UT receptor with known anti-inflammatory properties, its efficacy in IBD models has not been extensively reported in publicly available literature.[1][2][3] In contrast, the CXCR2 antagonist SB225002 has demonstrated significant therapeutic effects in preclinical models of colitis. This guide will leverage the existing data on SB225002 as a benchmark for the proposed validation of this compound in IBD.
Comparative Efficacy in a Murine Colitis Model
The following table summarizes the reported efficacy of the CXCR2 antagonist SB225002 in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice. A proposed experimental design to evaluate this compound in the same model is presented, with hypothetical data for illustrative purposes.
| Parameter | Vehicle Control (TNBS-induced Colitis) | SB225002 (CXCR2 Antagonist) | This compound (UT Antagonist) - Hypothetical Data |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.4 |
| Myeloperoxidase (MPO) Activity (U/mg tissue) | 8.2 ± 1.1 | 3.5 ± 0.7 | 4.8 ± 0.9 |
| Colon Length (cm) | 5.8 ± 0.5 | 7.9 ± 0.6 | 7.2 ± 0.5 |
| Histological Score | 3.8 ± 0.3 | 1.5 ± 0.4 | 2.0 ± 0.5 |
| IL-6 Levels (pg/mg tissue) | 150 ± 25 | 70 ± 15 | 95 ± 20 |
| TNF-α Levels (pg/mg tissue) | 250 ± 40 | 110 ± 30 | 160 ± 35 |
Signaling Pathways
The signaling pathways for the urotensin-II receptor (targeted by this compound) and the CXCR2 receptor (targeted by SB225002) are distinct but both contribute to inflammatory processes.
Caption: Urotensin-II signaling pathway and point of inhibition by this compound.
Caption: CXCR2 signaling pathway and point of inhibition by SB225002.
Experimental Protocols
Murine Model of TNBS-Induced Colitis
This model is established to mimic aspects of human IBD, particularly Crohn's disease.
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Phosphate-buffered saline (PBS)
-
Male BALB/c mice (6-8 weeks old)
-
Catheter
Procedure:
-
Mice are fasted for 24 hours with free access to water.
-
Anesthetize mice.
-
Slowly administer 100 µL of 50% ethanol containing 2.5 mg of TNBS intrarectally using a catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for 60 seconds to ensure distribution of the TNBS solution within the colon.
-
Return mice to their cages with free access to food and water.
-
Treatment with this compound, SB225002, or vehicle is initiated 24 hours after TNBS administration and continued daily for the duration of the experiment (typically 3-7 days).
References
A Comparative Analysis of SB-657510 Research Findings for Reproducibility Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the urotensin-II (UT) receptor antagonist SB-657510 with a key alternative, palosuran (B1678358). The objective is to offer an in-depth analysis of the reproducibility of published research findings, focusing on quantitative data, experimental methodologies, and the logical framework of the reported outcomes. This document is intended to assist researchers and drug development professionals in critically evaluating the therapeutic potential of UT receptor antagonists.
Comparative Efficacy and Potency of UT Receptor Antagonists
The following tables summarize the in vitro potency and affinity of this compound and palosuran for the human urotensin-II receptor. The data is compiled from key preclinical studies to highlight the differences in activity observed under various experimental conditions, a critical factor in assessing the reproducibility and translational potential of these compounds.
Table 1: Comparative In Vitro Affinity (Ki) of UT Receptor Antagonists
| Compound | Assay Format | Cell Type | Radioligand | Ki (nM) | Reference |
| This compound | Cell Membrane | HEK293-hUT | [¹²⁵I]hU-II | 61 | [1] |
| Whole Cell | HEK293-hUT | [¹²⁵I]hU-II | 46 | [1] | |
| Palosuran | Cell Membrane | HEK293-hUT | [¹²⁵I]hU-II | 5 | [1] |
| Whole Cell | HEK293-hUT | [¹²⁵I]hU-II | 276 | [1] |
Table 2: Comparative In Vitro Potency (IC50) of UT Receptor Antagonists
| Compound | Functional Assay | Cell Type | IC50 (nM) | Reference |
| This compound | Calcium Mobilization | hUT-CHO | Consistent with membrane binding Ki | [1] |
| Palosuran | Calcium Mobilization | hUT-CHO | 323 ± 67 | [1] |
Experimental Protocols
To ensure the reproducibility of the cited research, detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the descriptions found in the original pharmacological characterization studies of this compound and its analogs.[2]
Radioligand Binding Assay (Cell Membrane Preparation)
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human urotensin-II receptor (hUT) are cultured to confluence. The cells are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated in a 96-well plate with a fixed concentration of the radioligand (e.g., [¹²⁵I]hU-II) and varying concentrations of the competitor compound (this compound or palosuran).
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the hUT receptor are seeded in a 96-well plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. This dye increases its fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The plate is placed in a fluorescence microplate reader. Varying concentrations of the antagonist (this compound or palosuran) are added to the wells, followed by a fixed concentration of the agonist (urotensin-II).
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically to record the change in intracellular calcium concentration upon agonist stimulation in the presence of the antagonist.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the urotensin-II receptor and the general workflow of the in vitro experiments described above.
Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflows for in vitro characterization of UT receptor antagonists.
Discussion on Reproducibility and Comparative Analysis
The presented data reveals a critical aspect of reproducibility in the pharmacological assessment of UT receptor antagonists. While both this compound and palosuran demonstrate high affinity for the human UT receptor in cell membrane preparations, a significant discrepancy is observed for palosuran when tested in a whole-cell binding assay.[1] Palosuran's affinity for the receptor is substantially lower in the more physiologically relevant whole-cell format, a phenomenon not observed with this compound.[1]
This difference in performance between assay formats has significant implications for the reproducibility and interpretation of research findings. The data for this compound appears to be more consistent across different in vitro models, suggesting a more predictable pharmacological profile.[1] In contrast, the variable activity of palosuran highlights the importance of utilizing multiple, and more physiologically relevant, assay systems to validate the activity of a compound.[1] The diminished activity of palosuran in functional assays, such as calcium mobilization and isolated artery contractility assays, further corroborates the findings from the whole-cell binding studies.[1]
For drug development professionals, this comparative analysis underscores the necessity of rigorous preclinical evaluation using a variety of experimental models to ensure the translatability of in vitro findings to in vivo efficacy. The case of palosuran serves as a cautionary example of how promising initial data from simplified assay systems may not be reproducible in more complex biological environments. The consistent performance of this compound across different in vitro assays, as reported in the literature, provides a stronger foundation for predicting its potential in vivo activity.[1]
References
- 1. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for SB-657510 Studies: A Comparative Guide
For researchers investigating the role of the urotensin-II (U-II) system, rigorous experimental design is paramount to ensure the validity and reproducibility of findings. When utilizing SB-657510, a selective antagonist of the urotensin-II receptor (UT), the inclusion of appropriate controls is critical to delineate specific effects from off-target or experimental artifacts. This guide provides a comparative overview of suitable positive and negative controls for studies involving this compound, complete with experimental data, detailed protocols, and visual aids to facilitate robust experimental planning.
Comparative Analysis of UT Receptor Antagonists
This compound is a non-peptide, selective antagonist of the UT receptor.[1] To validate its on-target effects, a positive control with a similar mechanism of action is essential. Urantide (B549374), a potent peptide antagonist of the UT receptor, serves as an excellent positive control.[2][3] For a negative control, a vehicle-only treatment is the standard, accounting for any effects of the solvent used to dissolve the compounds.
The following table summarizes the key pharmacological parameters for this compound and the recommended positive control, urantide.
| Compound | Type | Mechanism of Action | Potency (Species) | Reference |
| This compound | Non-peptide | Selective, competitive antagonist of the UT receptor | IC50 = 180 nM (U-II-induced Ca2+ mobilization)[1], Ki = 61 nM (human), 17 nM (monkey), 30 nM (cat), 65 nM (rat), 56 nM (mouse)[4] | [1][4] |
| Urantide | Peptide | Potent, competitive antagonist of the UT receptor | pKB = 8.3 (rat aorta)[2], pKi = 8.3 (human UT receptor in CHO cells)[2] | [2][3] |
| Vehicle | - | Inert solvent (e.g., DMSO, ethanol) | Not Applicable | [5] |
Experimental Protocols
To assess the inhibitory effects of this compound and its controls on UT receptor signaling, several in vitro assays can be employed. Below are detailed protocols for a vasoconstriction assay using isolated aortic rings and an intracellular calcium mobilization assay.
Protocol 1: Vasoconstriction Assay in Isolated Rat Aortic Rings
This ex vivo assay measures the ability of antagonists to inhibit U-II-induced contraction of vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Urotensin-II (human)
-
This compound
-
Urantide
-
Vehicle (e.g., DMSO)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15-20 minutes.
-
Pre-contract the tissues with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM) to test for viability.
-
Wash the rings and allow them to return to baseline.
-
Pre-incubate the rings for 30 minutes with either this compound (e.g., 1 µM), urantide (e.g., 1 µM), or vehicle.
-
Generate a cumulative concentration-response curve for U-II (e.g., 10^-11 to 10^-6 M).
-
Record the isometric tension and plot the concentration-response curves to determine the potency of U-II in the presence and absence of the antagonists.
Protocol 2: Intracellular Calcium Mobilization Assay
This cell-based assay measures the inhibition of U-II-induced increases in intracellular calcium, a key downstream signaling event of UT receptor activation.
Materials:
-
HEK293 cells stably expressing the human UT receptor (HEK293-UT)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Urotensin-II (human)
-
This compound
-
Urantide
-
Vehicle (e.g., DMSO)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed HEK293-UT cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS containing either this compound (at various concentrations to determine IC50), urantide (as a positive control), or vehicle (as a negative control) to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject a solution of U-II (to achieve a final EC80 concentration) into the wells.
-
Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Calculate the peak fluorescence response and normalize it to the baseline.
-
Plot the normalized response against the antagonist concentration to determine the IC50 value for this compound.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Urotensin-II signaling pathway and antagonist intervention points.
References
- 1. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
Designing Robust Experiments: A Guide to Positive and Negative Controls for the UT Receptor Antagonist SB-657510
For researchers in pharmacology and drug development, the rigorous validation of a compound's activity is paramount. When investigating the effects of SB-657510, a selective antagonist of the urotensin-II (UT) receptor, the design of appropriate positive and negative controls is critical to ensure that the observed results are specific to its mechanism of action. This guide provides a comprehensive comparison of control strategies, complete with experimental data and detailed protocols, to aid in the design of robust and reliable studies.
This compound is a potent and selective antagonist of the urotensin-II receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including cardiovascular regulation.[1] It competitively binds to the UT receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, urotensin-II (U-II).[1] Understanding this mechanism is key to designing experiments that effectively demonstrate the compound's on-target activity.
Control Design Strategy: A Comparative Overview
A well-designed experiment to characterize this compound should include both a positive control to demonstrate the biological system is responsive and a negative control to establish a baseline and rule out non-specific effects.
| Control Type | Rationale | Recommended Compound/Method | Expected Outcome |
| Positive Control | To induce a measurable effect that can be inhibited by this compound, confirming the activity of the UT receptor in the experimental system. | Urotensin-II (U-II), the endogenous ligand for the UT receptor. | Stimulation of UT receptor activity (e.g., increased intracellular calcium, vasoconstriction, or cell proliferation). |
| Negative Control | To account for any effects of the vehicle in which this compound is dissolved and to establish a baseline for no UT receptor stimulation. | Vehicle (e.g., DMSO), the solvent used to dissolve this compound. | No significant effect on the baseline activity of the experimental system. |
| Specificity Control | To demonstrate that the effects of this compound are specific to the UT receptor. | Use of a cell line that does not express the UT receptor (e.g., wild-type HEK293 cells). | This compound should have no effect on the signaling pathway being measured in these cells. |
| Inactive Compound Control | To control for off-target effects of a molecule with a similar chemical structure to this compound. | A structurally related but biologically inactive analog of this compound. | No inhibition of U-II-induced activity. |
Quantitative Comparison of Controls in a Calcium Mobilization Assay
One of the primary downstream effects of UT receptor activation is the mobilization of intracellular calcium.[1] A common method to assess the potency of antagonists like this compound is to measure their ability to inhibit U-II-induced calcium flux in cells engineered to express the UT receptor.
| Compound | Concentration | Target | Assay Type | Result (IC50/EC50) | Reference |
| This compound | 1 nM - 10 µM | Urotensin-II Receptor | Calcium Mobilization | IC50 = 180 nM | [1] |
| Urotensin-II (Positive Control) | 0.1 pM - 1 µM | Urotensin-II Receptor | Calcium Mobilization | EC50 = 5 - 10 nM | [1] |
| Vehicle (Negative Control) | 0.1% DMSO | N/A | Calcium Mobilization | No significant change in baseline calcium levels | N/A |
| This compound in Wild-Type Cells | 10 µM | N/A | Calcium Mobilization | No inhibition of agonist-induced calcium flux (if a different GPCR is stimulated) | N/A |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a method to assess the inhibitory effect of this compound on U-II-induced intracellular calcium mobilization in HEK293 cells stably expressing the human UT receptor.
Materials:
-
HEK293 cells stably expressing the human urotensin-II receptor (HEK293-hUT)
-
Wild-type HEK293 cells (for specificity control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Urotensin-II (human)
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture HEK293-hUT and wild-type HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and U-II in HBSS. The final concentration of the vehicle should be kept constant across all wells (e.g., 0.1% DMSO).
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Add the different concentrations of this compound or vehicle to the respective wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a concentration of U-II that gives a maximal or near-maximal response (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the U-II-only control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Aortic Ring Vasoconstriction Assay
This ex vivo protocol assesses the ability of this compound to inhibit U-II-induced contraction of isolated rat aortic rings.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Urotensin-II (rat)
-
This compound
-
Vehicle (e.g., DMSO)
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into 3-4 mm rings.
-
Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Assay:
-
After washing out the KCl and allowing the rings to return to baseline, incubate the tissues with different concentrations of this compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve for U-II by adding increasing concentrations of the agonist to the organ baths.
-
-
Data Analysis: Record the contractile force generated by the aortic rings. The inhibitory effect of this compound is determined by the rightward shift of the U-II concentration-response curve. Calculate the pA2 value to quantify the antagonist potency.
Visualizing the Experimental Logic and Signaling Pathway
To better understand the experimental design and the underlying biological processes, the following diagrams illustrate the key relationships and pathways.
Caption: A flowchart illustrating the experimental workflow for testing this compound.
Caption: The signaling cascade initiated by urotensin-II binding to its receptor.
Caption: The logical interplay between this compound and its controls.
By employing a thoughtful control strategy, researchers can confidently attribute the observed biological effects to the specific inhibitory action of this compound on the urotensin-II receptor, leading to more robust and reproducible scientific findings.
References
A Head-to-Head Comparison of Urotensin-II Receptor Antagonists for Researchers
An Objective Guide for Scientists and Drug Development Professionals in Cardiovascular and Metabolic Disease Research
The urotensin-II (UT) receptor system has emerged as a significant area of interest in drug discovery, implicated in a range of physiological processes and pathologies, including cardiovascular diseases, metabolic syndrome, and renal dysfunction. The potent vasoconstrictor and cardiotonic effects of urotensin-II have spurred the development of numerous antagonists aimed at mitigating its potentially detrimental effects. This guide provides a head-to-head comparison of prominent UT receptor antagonists, supported by experimental data, to aid researchers in selecting the appropriate tools for their investigations.
Quantitative Comparison of UT Receptor Antagonists
The following tables summarize the in vitro potency of several key UT receptor antagonists. Data is presented for binding affinity (Ki) and functional antagonism (IC50 or pA2/pKB), providing a comparative overview of their efficacy at the molecular and cellular levels.
Note: Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Non-peptide Antagonists: Binding Affinity and Functional Potency
| Antagonist | Species/Receptor | Assay Type | Ki (nM) | IC50 (nM) | pA2/pKB | Reference |
| Palosuran (ACT-058362) | Human (recombinant) | Radioligand Binding (Membranes) | ~5 | - | - | [1] |
| Human (recombinant) | Radioligand Binding (Intact Cells) | 276 ± 67 | - | - | [1] | |
| Human (recombinant) | Calcium Mobilization | - | 323 ± 67 | - | [1] | |
| Rat | Aortic Ring Contraction | >1000 | - | pD'2 = 5.2 | [1] | |
| SB-706375 | Human (native, SJRH30 cells) | Radioligand Binding | 5.4 ± 0.4 | - | - | [2] |
| Rodent, Feline, Primate (recombinant) | Radioligand Binding | 4.7 - 20.7 | - | - | [2] | |
| Human (recombinant, HEK293 cells) | Calcium Mobilization | - | - | pKB = 7.29 - 8.00 | [2] | |
| Rat | Aortic Ring Contraction | - | - | pKB = 7.47 | [2] | |
| GSK1440115 | Human (recombinant) | Radioligand Binding | 2.3 | - | - | [3] |
| Human (native) | Radioligand Binding | 4.6 | - | - | [3] | |
| - | - | - | 82.3 | - | [4] | |
| DS37001789 | Human | Radioligand Binding | - | - | Potent, efficacy at 30 & 100 mg/kg in vivo | [5] |
| RCI-0879 | Human & Mouse (recombinant) | Ca2+ & Radioligand Binding | Potent | - | ED50 = 3.2 mg/kg in vivo | [1][5] |
| RCI-0298 | Human & Mouse (recombinant) | Ca2+ & Radioligand Binding | Potent | - | ED50 = 6.8 mg/kg in vivo | [1][5] |
Peptide-Based Antagonists: Binding Affinity and Functional Potency
| Antagonist | Species/Receptor | Assay Type | pKi | pA2/pKB | Reference |
| Urantide | Human (recombinant, CHO/K1 cells) | Radioligand Binding | 8.3 ± 0.04 | - | [6] |
| Rat | Aortic Ring Contraction | - | pKB = 8.3 ± 0.09 | [6] | |
| UFP-803 | Human (recombinant, HEK293 cells) | Calcium Mobilization | - | pKB = 8.45 - 9.05 | [3] |
| Rat | Aortic Ring Contraction | - | pA2 = 7.46 | [3] |
UT Receptor Signaling and Experimental Workflow
To provide a clearer understanding of the experimental context for the data presented, the following diagrams illustrate the UT receptor signaling pathway and a typical workflow for evaluating antagonist potency.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of an antagonist for the UT receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Membranes from cells stably expressing the human UT receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Urotensin-II.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, ice-cold.
-
Non-specific binding control: 1 µM unlabeled Urotensin-II.
-
Test antagonists at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
b. Protocol:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test antagonist at various concentrations (or unlabeled U-II for non-specific binding, or buffer for total binding), and 50 µL of [¹²⁵I]-U-II (final concentration ~0.1-0.5 nM).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the antagonist from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit U-II-induced intracellular calcium release in cells expressing the UT receptor.
a. Materials:
-
Cells stably expressing the human UT receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Urotensin-II.
-
Test antagonists at various concentrations.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
b. Protocol:
-
Seed the UT receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of U-II (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Monitor the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50 value.
Rat Aortic Ring Contraction Assay
This ex vivo assay assesses the functional antagonism of a compound on U-II-induced vasoconstriction in isolated arterial tissue.
a. Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂/5% CO₂.
-
Urotensin-II.
-
Test antagonists at various concentrations.
-
Organ bath system with isometric force transducers.
b. Protocol:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into 2-3 mm wide rings. The endothelium may be removed by gently rubbing the intimal surface.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with periodic washing.
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to test for viability.
-
After washing and returning to baseline, pre-incubate the rings with the test antagonist at a specific concentration for 30-60 minutes.
-
Generate a cumulative concentration-response curve to U-II by adding the agonist in a stepwise manner.
-
Record the isometric tension at each concentration.
-
Calculate the pA₂ or pKB value from the rightward shift of the U-II concentration-response curve in the presence of the antagonist.
This guide provides a foundational overview for researchers working with UT receptor antagonists. For further details on specific compounds and protocols, consulting the primary literature is recommended.
References
- 1. Identification of novel Urotensin-II receptor antagonists with potent inhibition of U-II induced pressor response in mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel Urotensin-II receptor antagonists with potent inhibition of U-II induced pressor response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
Benchmarking SB-657510: A Comparative Analysis Against Standard-of-Care Treatments in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SB-657510, a selective urotensin-II (UT) receptor antagonist, against current standard-of-care treatments for major cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. While direct head-to-head clinical trial data is not yet available, this document synthesizes preclinical data for this compound and contrasts its mechanism of action with established therapeutic agents.
Mechanism of Action: this compound
This compound is a potent and selective antagonist of the urotensin-II (UT) receptor. Urotensin-II is a potent vasoconstrictor and is implicated in a variety of physiological processes, including cardiovascular homeostasis. By blocking the UT receptor, this compound is designed to inhibit downstream signaling pathways that contribute to vasoconstriction, inflammation, and cellular proliferation, which are key pathological features of several cardiovascular diseases.
Standard-of-Care Treatments: A Mechanistic Comparison
Current therapeutic strategies for hypertension, heart failure, and atherosclerosis target various physiological pathways. A summary of the primary mechanisms of these standard-of-care treatments is presented below for comparison with this compound's novel approach.
| Therapeutic Class | Primary Mechanism of Action | Key Clinical Indications |
| ACE Inhibitors (e.g., Captopril, Lisinopril) | Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure. | Hypertension, Heart Failure |
| Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Valsartan) | Selectively block the binding of angiotensin II to the AT1 receptor, preventing its vasoconstrictive and aldosterone-secreting effects.[1][2][3][4] | Hypertension, Heart Failure |
| Beta-Blockers (e.g., Metoprolol, Carvedilol) | Block the effects of adrenaline and noradrenaline on beta-adrenergic receptors, leading to reduced heart rate, blood pressure, and cardiac contractility. | Hypertension, Heart Failure, Angina |
| Calcium Channel Blockers (e.g., Amlodipine, Diltiazem) | Inhibit the influx of calcium into vascular smooth muscle and cardiac cells, resulting in vasodilation and reduced cardiac workload. | Hypertension, Angina |
| Diuretics (e.g., Hydrochlorothiazide, Furosemide) | Promote the excretion of sodium and water from the kidneys, reducing blood volume and blood pressure. | Hypertension, Heart Failure |
| Statins (e.g., Atorvastatin, Simvastatin) | Inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, leading to reduced LDL cholesterol levels and plaque stabilization.[5] | Atherosclerosis, Hypercholesterolemia |
| Antiplatelet Agents (e.g., Aspirin, Clopidogrel) | Inhibit platelet aggregation, reducing the risk of thrombus formation in atherosclerotic arteries. | Atherosclerosis, Secondary Prevention of Cardiovascular Events |
Preclinical Data for this compound
The following table summarizes the available in vitro preclinical data for this compound, demonstrating its potency as a UT receptor antagonist. It is important to note that these values represent the drug's affinity and inhibitory concentration in experimental settings and are not direct measures of clinical efficacy compared to other drugs.
| Parameter | Species | Value |
| Ki (inhibition constant) | Human | 61 nM |
| Monkey | 17 nM | |
| Cat | 30 nM | |
| Rat | 65 nM | |
| Mouse | 56 nM | |
| IC50 (half maximal inhibitory concentration) | U-II-induced intracellular Ca2+ mobilization | 180 nM |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of this compound and a conceptual framework for its evaluation, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Conceptual workflow for preclinical comparison.
Experimental Protocols
As no direct comparative studies between this compound and standard-of-care treatments have been identified in the public domain, specific experimental protocols for such a comparison are not available. However, a general methodology for a preclinical comparative study in an animal model of hypertension is outlined below.
Objective: To compare the antihypertensive effects of this compound with a standard-of-care angiotensin II receptor blocker (ARB), such as Losartan, in a spontaneously hypertensive rat (SHR) model.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHRs), aged 12-14 weeks, will be used as a model of genetic hypertension. Age-matched Wistar-Kyoto (WKY) rats will serve as normotensive controls.
-
Drug Administration:
-
Vehicle control group (e.g., saline or appropriate solvent).
-
This compound group (dose to be determined based on prior pharmacokinetic and pharmacodynamic studies).
-
Losartan group (clinically relevant dose, e.g., 10 mg/kg/day).
-
Drugs will be administered daily via oral gavage for a period of 4 weeks.
-
-
Blood Pressure Measurement: Systolic and diastolic blood pressure will be measured non-invasively at baseline and weekly throughout the study using the tail-cuff method. At the end of the study, direct arterial blood pressure may be measured via carotid artery cannulation for more accurate assessment.
-
Cardiac Function Assessment: Echocardiography will be performed at baseline and at the end of the study to assess left ventricular function and dimensions, including ejection fraction, fractional shortening, and left ventricular mass.
-
Biomarker Analysis: At the end of the study, blood and tissue samples (heart, aorta, kidneys) will be collected for analysis of relevant biomarkers, such as plasma renin activity, aldosterone (B195564) levels, and markers of inflammation and oxidative stress.
-
Histological Analysis: Heart and kidney tissues will be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess for organ damage and fibrosis.
-
Statistical Analysis: Data will be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of this compound and Losartan with the vehicle control group. A p-value of <0.05 will be considered statistically significant.
Conclusion
This compound, with its distinct mechanism of action as a UT receptor antagonist, represents a novel approach to treating cardiovascular diseases. While preclinical data indicate its potential, a definitive comparison with standard-of-care treatments awaits the results of direct comparative preclinical and clinical trials. The information and conceptual frameworks provided in this guide are intended to facilitate a deeper understanding of this compound's potential role in the evolving landscape of cardiovascular therapeutics. Further research is warranted to establish its clinical efficacy and safety profile relative to existing therapies.
References
- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 2. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 3. news-medical.net [news-medical.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Neuroprotective effects of statins: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SB-657510
For researchers, scientists, and drug development professionals handling SB-657510, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound.
Safety and Handling
This compound is a potent and selective urotensin-II (UT) receptor antagonist. According to safety data, it is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Safety goggles should be worn to avoid eye contact.[1]
-
Hand Protection: Suitable chemical-resistant gloves must be worn.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the powder.
-
Avoid generating dust.
-
Wash hands thoroughly after handling and launder any contaminated clothing before reuse.[1]
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[1][2][3] Improper disposal can pose a risk to human health and the environment.
Step 1: Waste Identification and Segregation
-
Categorization: this compound waste should be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with non-hazardous waste. It is also crucial to segregate it from incompatible chemicals to prevent dangerous reactions.
Step 2: Waste Collection and Storage
-
Containers: Use only appropriate, chemically compatible, and leak-proof containers for collecting this compound waste.[4] The original container or a designated hazardous waste container is acceptable.[3] Containers must be kept securely closed when not in use.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name (this compound), any known hazards (e.g., skin irritant, eye irritant), and the accumulation start date.[5]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[6] Ensure secondary containment is used to prevent spills from reaching drains.[4]
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the collected this compound waste.[6] Do not attempt to dispose of this chemical waste down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 505.81 g/mol | |
| Form | Powder | |
| Color | White to off-white | |
| Solubility | DMSO: ≥30 mg/mL | |
| Storage Temperature | Room temperature |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling SB-657510
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of SB-657510.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial and should be determined by a risk assessment of the specific procedures being performed.[1][2] The following table summarizes recommended PPE for various laboratory activities involving potent research compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (especially powders) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate cartridges- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection against exposure.[1] |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves | Reduces the risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. A chemical fume hood is the primary engineering control for protection.[1][3][4] |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves- Closed-toe shoes | Minimum required PPE for any work in a laboratory where chemical hazards are present.[3][5] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment that considers the quantity of this compound to be handled, its physical form, and the specific experimental procedures.[1][2]
-
Area Preparation: Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have a chemical spill kit readily accessible.
-
PPE Donning: Put on the appropriate PPE as determined by your risk assessment. For handling the solid compound, this should include respiratory protection, a solid-front lab coat, and double gloves.[1]
-
Weighing and Aliquoting: Whenever possible, handle the solid form of this compound in a containment device such as a chemical fume hood or a glove box to minimize the risk of inhalation.[1]
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and respiratory protection.
Disposal Plan:
The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination and accidental exposure.[1]
-
Unused Compound: Collect any unused or expired this compound in a clearly labeled, sealed, and chemically compatible container. Do not dispose of it down the drain or in the regular trash.[1][6]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and lab coats, should be collected in a designated hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and appropriately labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's certified hazardous waste vendor.[8]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com [westlab.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
